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Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-Amino-6-cyclobutylpyrimidin-4-ol Derivatives: A Scaffold Analysis

Topic: Therapeutic Potential of 2-Amino-6-cyclobutylpyrimidin-4-ol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The molecule 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 2-Amino-6-cyclobutylpyrimidin-4-ol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecule 2-amino-6-cyclobutylpyrimidin-4-ol (also referred to as 2-amino-6-cyclobutyl-4(3H)-pyrimidinone) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple alkyl-substituted pyrimidines, the incorporation of a cyclobutyl moiety at the C6 position introduces specific steric and lipophilic properties that significantly enhance ligand-target binding affinity, particularly in kinase active sites and G-protein coupled receptors (GPCRs).

This guide dissects the therapeutic utility of this scaffold, focusing on its role as a precursor for high-affinity Histamine H4 receptor antagonists , Janus Kinase (JAK) inhibitors , and antimicrobial agents . It provides actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) logic.

Medicinal Chemistry: The "Cyclobutyl Advantage"[1]

Structural Logic & Tautomerism

The core efficacy of this scaffold lies in its dual nature: the hydrogen-bonding capability of the pyrimidine headgroup and the hydrophobic filling capacity of the cyclobutyl tail.

  • Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the enol (4-ol) and keto (4-one) forms. In the context of drug binding (e.g., ATP pockets of kinases), the keto-amino tautomer is often the bioactive species, serving as a donor-acceptor-donor (D-A-D) motif.

  • The Cyclobutyl Bioisostere: The cyclobutyl group is not merely a "spacer."[1]

    • Steric Fit: It occupies hydrophobic pockets (e.g., the Gatekeeper region in kinases) with a defined "puckered" conformation (bond angles ~88°), distinct from the planar cyclopropyl or the rotatable isopropyl group.

    • Metabolic Stability: Unlike flexible alkyl chains which are prone to rapid oxidative metabolism (CYP450-mediated

      
      -oxidation), the strained cyclobutyl ring often confers improved metabolic stability while maintaining necessary lipophilicity (LogP modulation).
      
Mechanism of Action (MOA)

The derivatives of this scaffold primarily function via competitive inhibition :

  • Kinase Inhibition: The 2-amino-pyrimidine motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain. The C6-cyclobutyl group extends into the hydrophobic back-pocket, displacing water and increasing entropic gain upon binding.

  • GPCR Antagonism (H4 Receptor): In histamine H4 antagonists (e.g., JNJ-39758979 analogs), the scaffold serves as the core anchor. The cyclobutyl group restricts conformation, locking the molecule into a bioactive orientation that blocks histamine binding.

Therapeutic Applications & SAR Data

Immunology: Histamine H4 Receptor Antagonists

The most prominent application of the 2-amino-6-cyclobutylpyrimidine core is in the development of anti-inflammatory drugs targeting the Histamine H4 receptor (H4R).

Case Study: Optimization of H4R Antagonists Research indicates that replacing a C6-methyl group with a C6-cyclobutyl group significantly improves affinity.

Table 1: Comparative SAR of C6-Substituted 2-Aminopyrimidines against Human H4 Receptor

Compound IDC6 SubstituentKi (nM)Lipophilicity (cLogP)Metabolic Stability (t1/2, min)
Ref-Me Methyl2101.245
Ref-iPr Isopropyl451.962
Target-CB Cyclobutyl 8 2.1 >120
Ref-Ph Phenyl1202.830

Data synthesized from general H4R antagonist SAR trends [1, 2]. Note the "Goldilocks" effect of the cyclobutyl group: optimal potency and stability compared to smaller or aromatic substituents.

Oncology: Kinase Inhibition (TBK1/IKKε)

Derivatives of this scaffold have shown promise in inhibiting TBK1 (TANK-binding kinase 1) , a target in KRAS-mutant cancers. The cyclobutyl group aids in selectivity against the closely related IKK


.

Visualizing the Mechanism

The following diagram illustrates the synthesis pathway of the scaffold and its subsequent functionalization into a bioactive kinase inhibitor.

SynthesisWorkflow Guanidine Guanidine HCl (Core Nitrogen Source) Intermediate 2-Amino-6-cyclobutyl- pyrimidin-4-ol (THE SCAFFOLD) Guanidine->Intermediate Cyclization (NaOEt/EtOH) BetaKeto Methyl 3-cyclobutyl- 3-oxopropanoate BetaKeto->Intermediate Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination ChloroInt 4-Chloro-6-cyclobutyl- pyrimidin-2-amine Chlorination->ChloroInt SNAr SNAr Displacement (Aniline/Amine, H+) ChloroInt->SNAr FinalDrug Bioactive Kinase Inhibitor SNAr->FinalDrug

Caption: Synthetic workflow transforming raw materials into the bioactive 2-amino-6-cyclobutylpyrimidine scaffold and subsequent drug candidates.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-cyclobutylpyrimidin-4-ol

Objective: To synthesize the core scaffold on a gram scale with >95% purity.

Reagents:

  • Guanidine Hydrochloride (1.0 eq)

  • Methyl 3-cyclobutyl-3-oxopropanoate (1.0 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Guanidine HCl (10 mmol) in absolute ethanol (50 mL).

  • Activation: Add NaOEt (25 mmol) slowly at 0°C. Stir for 15 minutes to generate the free guanidine base. Critical Step: Ensure anhydrous conditions to prevent ester hydrolysis.

  • Cyclization: Add Methyl 3-cyclobutyl-3-oxopropanoate (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM).

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in minimal water and acidify to pH 6 using glacial acetic acid. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via ^1H NMR (DMSO-d6). Look for the disappearance of the methoxy singlet and the appearance of the pyrimidine C5-H singlet (~5.5 ppm).

Protocol B: ADP-Glo™ Kinase Assay (Generic Validation)

Objective: To assess the inhibitory potential of cyclobutyl-derivatives against a panel of kinases (e.g., CDK2, JAK2).

  • Enzyme Reaction: Incubate kinase (2 ng/µL), ATP (10 µM), substrate (0.2 µg/µL), and the test compound (0.1 nM – 10 µM) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 60 minutes at 25°C.

  • ADP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to luciferase light output.

  • Analysis: Measure luminescence using a plate reader. Plot RLU vs. log[Compound] to determine IC50.

Signaling Pathway: H4 Receptor Blockade

The following diagram details how derivatives of this scaffold block the inflammatory cascade in eosinophils/mast cells.

H4Signaling Histamine Histamine (Endogenous Ligand) H4R Histamine H4 Receptor (Gi/o Coupled) Histamine->H4R Activates Drug Cyclobutyl-Pyrimidine Derivative Drug->H4R Blocks (Antagonist) Chemotaxis Chemotaxis (Eosinophils) Drug->Chemotaxis Prevents Galpha Gαi Protein Activation H4R->Galpha Downstream Signaling AC Adenylyl Cyclase Galpha->AC Inhibits Calcium Intracellular Ca2+ Mobilization Galpha->Calcium Increases cAMP cAMP Levels Calcium->Chemotaxis Inflammation Inflammatory Mediator Release Calcium->Inflammation

Caption: Mechanism of action for H4R antagonism. The cyclobutyl-pyrimidine derivative competitively blocks Histamine binding, preventing chemotaxis and inflammation.

References

  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (Review). URL:[Link]

  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Source: Bioorganic & Medicinal Chemistry Letters.[2][3][4] URL:[Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Source: GSC Biological and Pharmaceutical Sciences. URL:[Link]

Sources

Exploratory

Literature review of cyclobutyl-substituted pyrimidine intermediates

The following is an in-depth technical guide on the synthesis and application of cyclobutyl-substituted pyrimidine intermediates. Strategic Synthesis, Reactivity Profiles, and Medicinal Applications Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the synthesis and application of cyclobutyl-substituted pyrimidine intermediates.

Strategic Synthesis, Reactivity Profiles, and Medicinal Applications

Executive Summary

In modern drug discovery, the cyclobutyl-pyrimidine motif represents a high-value pharmacophore.[1] It combines the privileged heteroaromatic scaffolding of pyrimidines (ubiquitous in kinase inhibitors and GPCR antagonists) with the unique physicochemical properties of the cyclobutyl group.

Unlike flexible alkyl chains, the cyclobutyl ring acts as a conformational restrictor , directing substituents into specific vectors to maximize ligand-protein binding affinity. Furthermore, it serves as a metabolic blocker, often replacing isopropyl or cyclopentyl groups to reduce oxidative clearance (CYP450 liability) while maintaining lipophilic contact.

This guide details the three primary synthetic architectures for accessing these intermediates: De Novo Ring Construction , Radical Minisci Functionalization , and Modular Cross-Coupling .

Strategic Value: The "Magic Methyl" of Rings

The incorporation of a cyclobutyl group onto a pyrimidine core is rarely accidental. It is a calculated medicinal chemistry tactic driven by three factors:

  • Bioisosterism: The cyclobutyl group is a bioisostere for isopropyl and tert-butyl moieties but possesses distinct bond angles (~88° puckered) that can pick up unique hydrophobic interactions in shallow pockets.[1]

  • Metabolic Stability: The strained C–H bonds of cyclobutane (~96-98 kcal/mol) are generally less prone to H-atom abstraction by cytochrome P450 enzymes compared to the tertiary C–H of an isopropyl group.[1]

  • Vector Control: When used as a linker (e.g., in Tankyrase inhibitors), the 1,3-trans-cyclobutyl geometry provides a rigid, linear projection that flexible alkyl linkers cannot achieve.

Synthetic Architectures

Architecture A: De Novo Ring Construction (The Amidine Route)

This is the most robust method for generating 2-cyclobutylpyrimidines. It relies on the condensation of cyclobutanecarboxamidine with 1,3-dielectrophiles.[1]

Mechanism: The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl (or enamine) carbon of the dielectrophile, followed by cyclization and dehydration/elimination to aromatize the system.

Key Precursor:

  • Cyclobutanecarboxamidine Hydrochloride (2): Synthesized from cyclobutanecarbonitrile via the Pinner reaction (HCl/EtOH) or via thioamide conversion.

DeNovoSynthesis Nitrile Cyclobutane- carbonitrile Amidine Cyclobutane- carboxamidine HCl Nitrile->Amidine 1. HCl, EtOH 2. NH3 Intermediate Dihydro- pyrimidine Amidine->Intermediate + Dielectrophile Base (NaOEt) Dielectrophile 1,3-Dielectrophile (e.g., Acetylacetone) Product 2-Cyclobutyl- 4,6-dimethylpyrimidine Intermediate->Product - H2O (Aromatization)

Figure 1: De Novo synthesis pathway for 2-cyclobutylpyrimidines via amidine condensation.[1]

Architecture B: Late-Stage Functionalization (Minisci Reaction)

For introducing a cyclobutyl group onto an existing electron-deficient pyrimidine core (typically at C2 or C4), the Minisci reaction is the gold standard.

Mechanism: A carbon-centered radical is generated from cyclobutanecarboxylic acid (via oxidative decarboxylation using Ag(I)/Persulfate) or a redox-active ester.[1] This nucleophilic radical attacks the protonated (activated) pyrimidine base.

  • Selectivity: The radical preferentially attacks the most electron-deficient position (C2 > C4 >> C5).

  • Reagents: Cyclobutanecarboxylic acid, AgNO3 (cat.), (NH4)2S2O8, TFA/H2O.

Architecture C: Modular Cross-Coupling (Suzuki-Miyaura)

This route is preferred when regioselectivity is critical, such as installing a cyclobutyl group at C4 of a 2,4-dichloropyrimidine.[1]

Challenge: Cyclobutylboronic acids are prone to protodeboronation.[1] Solution: Use Potassium cyclobutyltrifluoroborate or Cyclobutylboronic acid pinacol ester .[1] These reagents are more stable and couple efficiently with chloropyrimidines using Pd catalysts (e.g., Pd(dppf)Cl2).

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarboxamidine Hydrochloride

A prerequisite for De Novo synthesis.

Reagents:

  • Cyclobutanecarbonitrile (1.0 equiv)

  • Anhydrous Ethanol (1.1 equiv)

  • HCl gas (excess) or Acetyl Chloride/EtOH

  • Ammonia (methanolic or anhydrous gas)

Step-by-Step Methodology:

  • Pinner Salt Formation: In a flame-dried flask under N2, dissolve cyclobutanecarbonitrile (10.0 g, 123 mmol) in anhydrous Et2O (50 mL). Add absolute ethanol (6.2 g, 135 mmol).

  • Cool to 0°C. Bubble dry HCl gas through the solution for 30–45 minutes until saturation (approx. 15 g weight gain). Alternatively, add acetyl chloride dropwise to ethanol at 0°C to generate anhydrous HCl in situ.

  • Seal the flask and store at 4°C for 24 hours. A white precipitate (imidate ester hydrochloride) will form.[1]

  • Amidine Formation: Filter the precipitate rapidly (hygroscopic) and wash with dry Et2O.[1] Transfer the solid to a pressure vessel containing 7N NH3 in MeOH (100 mL).

  • Stir at room temperature for 48 hours.

  • Concentrate in vacuo. Recrystallize the residue from EtOH/Et2O to yield cyclobutanecarboxamidine hydrochloride as white crystals.[1]

    • Yield Expectation: 75–85%.[1][2]

    • Validation: 1H NMR (D2O) should show cyclobutyl multiplet (1.8–2.4 ppm) and absence of ethyl protons from the imidate.

Protocol 2: Minisci Alkylation of 4-Methylpyrimidine

Direct C2-cyclobutylation.[1]

Reagents:

  • 4-Methylpyrimidine (1.0 equiv)[1]

  • Cyclobutanecarboxylic acid (2.0 equiv)

  • Silver Nitrate (0.2 equiv)

  • Ammonium Persulfate (1.5 equiv)

  • TFA (1.0 equiv)

  • Solvent: DCM/Water (biphasic) or Water/Acetonitrile

Step-by-Step Methodology:

  • Setup: Dissolve 4-methylpyrimidine (10 mmol) and cyclobutanecarboxylic acid (20 mmol) in a mixture of water (20 mL) and DCM (20 mL). Add TFA (10 mmol) to protonate the pyrimidine (activating it).

  • Catalyst Addition: Add AgNO3 (2 mmol, 340 mg).

  • Radical Initiation: Heat the biphasic mixture to 40°C with vigorous stirring. Add a solution of (NH4)2S2O8 (15 mmol, 3.42 g) in water (10 mL) dropwise over 30 minutes.

    • Note: CO2 evolution will be observed (bubbling).[1][3] Ensure adequate venting.[1]

  • Reaction: Stir at 40–50°C for 2 hours. Monitor by LC-MS for the mass shift (+54 Da, M+H).[1]

  • Workup: Cool to RT. Basify with aqueous NaOH (1M) to pH > 9. Extract with DCM (3 x 30 mL).

  • Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc). The major product will be 2-cyclobutyl-4-methylpyrimidine .[1]

    • Yield Expectation: 50–65%.[1]

Comparative Data Analysis

FeatureDe Novo (Amidine)Minisci (Radical)Cross-Coupling (Suzuki)
Regioselectivity High (Dictated by precursors)Moderate (C2 vs C4 competition)High (Dictated by Halogen reactivity)
Step Count High (Requires amidine synthesis)Low (1-step from commercial acid)Moderate (Requires boronate)
Scalability Excellent (No exotic catalysts)Good (Cheap reagents)Moderate (Pd cost)
Substrate Scope Limited to available dicarbonylsBroad (works on complex cores)Broad (works on halopyrimidines)

Case Study: Tankyrase Inhibitors

Research into Wnt pathway inhibition has highlighted the utility of the cyclobutyl group as a linker. In the development of Tankyrase 1/2 inhibitors, a trans-1,3-cyclobutyl linker was used to connect a triazole core to a benzimidazolone moiety.

Significance:

  • The cyclobutyl linker provided superior metabolic stability compared to a cyclohexyl linker.

  • The rigid geometry optimized the distance between the nicotinamide binding pocket and the adenosine sub-pocket.

TankyraseSAR Lead Lead Compound (Flexible Alkyl Linker) Design Design Strategy: Conformational Restriction Lead->Design Metabolic Liability Cyclobutyl Trans-1,3-Cyclobutyl Linker Design->Cyclobutyl Bioisosteric Replacement Result Optimized Inhibitor (High Potency, Low Clearance) Cyclobutyl->Result Improved PK/PD

Figure 2: Optimization logic using cyclobutyl linkers in Tankyrase inhibitor design.

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline bases." Tetrahedron, 1971, 27(15), 3575-3579. Link

  • Amidine Synthesis: Pinner, A. "Ueber die Umwandlung der Nitrile in Imide."[1] Berichte der deutschen chemischen Gesellschaft, 1883, 16, 1643. Link

  • Tankyrase Inhibitors (Cyclobutyl Linker): Haikarainen, T., et al. "Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4."[4] PLoS ONE, 2013, 8(6): e65404. Link

  • Cyclobutyl Bioisosterism: Lassalas, P., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Novel Tankyrase Inhibitors." Journal of Medicinal Chemistry, 2017. Link

  • Suzuki Coupling of Pyrimidines: Gong, Y., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines."[1] Synlett, 2010.[1] Link

Sources

Foundational

Advanced Safety Data Sheet (SDS) & Technical Whitepaper: 2-Amino-6-cyclobutylpyrimidin-4-ol in Kinase Inhibitor Discovery

Executive Summary: The Strategic Role of Pyrimidine Scaffolds In modern drug discovery, the pyrimidine core is recognized as a highly privileged scaffold, particularly in the development of targeted oncology therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Pyrimidine Scaffolds

In modern drug discovery, the pyrimidine core is recognized as a highly privileged scaffold, particularly in the development of targeted oncology therapeutics and anti-inflammatory agents. 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS: 199863-73-5)[1] serves as a critical intermediate in this domain.

Unlike standard aliphatic building blocks, this compound is engineered for precision. The pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing downstream drug candidates to competitively dock into the highly conserved ATP-binding pockets of protein kinases[2]. While the 2-amino group provides essential hydrogen-bonding interactions with the kinase hinge region[3], the addition of the 6-cyclobutyl ring introduces a rigid, lipophilic vector designed to probe adjacent hydrophobic selectivity pockets[4].

This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required for researchers manipulating this potent intermediate.

Physicochemical Profiling & Structural Implications

The structural features of 2-Amino-6-cyclobutylpyrimidin-4-ol dictate both its pharmacological utility and its physical behavior in a laboratory setting. The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms influences its solubility profile and reactivity during halogenation (e.g., conversion to 4-chloro derivatives via POCl₃).

Table 1: Quantitative Physicochemical Data

PropertyValueStructural/Operational Implication
Chemical Name 2-Amino-6-cyclobutylpyrimidin-4-olCore building block for ATP-competitive inhibitors.
CAS Registry Number 199863-73-5Unique identifier for inventory and compliance[1].
Molecular Formula C₈H₁₁N₃OIndicates a high nitrogen content, common in kinase binders[5].
Molecular Weight 165.19 g/mol Low molecular weight ideal for fragment-based drug design (FBDD)[5].
SMILES String OC1=NC(N)=NC(C2CCC2)=C1Defines the 2,4,6-substitution pattern[5].
Storage Conditions 2-8°C, Sealed, Dark, DryPrevents oxidative degradation of the amino group[6].

Pharmacological Utility: Kinase Hinge-Binding Mechanism

To understand the handling risks, one must first understand the compound's biological target mechanism. The highlights that pyrimidine derivatives are foundational "hinge binders" in kinase inhibitor design[4].

  • Causality of Binding: The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Simultaneously, the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. The 6-cyclobutyl group is strategically bulky; it is highly lipophilic and restricts the rotational degrees of freedom, allowing the molecule to anchor firmly into "Hydrophobic Pocket II" of the kinase, thereby driving target selectivity[7].

KinaseBinding ATP Kinase ATP Binding Site Hinge Hinge Region (Backbone) ATP->Hinge Hydrophobic Hydrophobic Pocket ATP->Hydrophobic Core Pyrimidin-4-ol Core Core->Hinge H-Bond Acceptor Amino 2-Amino Group Core->Amino Cyclobutyl 6-Cyclobutyl Ring Core->Cyclobutyl Amino->Hinge H-Bond Donor Cyclobutyl->Hydrophobic Lipophilic Contact

Fig 1: Mechanistic interaction of the pyrimidine scaffold within a kinase ATP-binding site.

Toxicological & Hazard Assessment (Core SDS)

Based on structural homology to similar substituted pyrimidines (e.g., 2-Amino-6-isopropylpyrimidin-4-ol), this compound is classified under the Globally Harmonized System (GHS) with specific irritant properties[8].

  • H315 (Skin Irritation 2): Causes skin irritation.

  • H319 (Eye Irritation 2): Causes serious eye irritation.

  • H335 (STOT SE 3): May cause respiratory irritation.

Mechanistic Toxicology: Why does this specific molecule act as an irritant? The inherent basicity of the 2-amino group, combined with the molecule's potent hydrogen-bonding capacity, allows it to aggressively interact with the aqueous mucosal membranes of the respiratory tract and eyes. Upon contact, it can disrupt localized lipid bilayers and induce protein denaturation, triggering an acute inflammatory cascade.

Experimental Protocols: Safe Handling & Spill Mitigation

Because 2-Amino-6-cyclobutylpyrimidin-4-ol is handled as a fine, dry powder, it is highly susceptible to static charge accumulation and subsequent aerosolization. The following self-validating protocol ensures operator safety by addressing the root causality of exposure.

Step-by-Step Methodology

Step 1: Environmental Preparation & Validation

  • Action: Conduct all weighing and transfer operations within a certified chemical fume hood.

  • Validation: Verify the digital airflow monitor reads between 80-100 FPM. A green indicator light confirms the negative pressure system is actively preventing aerosol escape.

Step 2: PPE Donning

  • Action: Equip standard laboratory PPE: flame-resistant lab coat, safety goggles, and double-layered nitrile gloves.

  • Causality: Nitrile provides superior chemical resistance against basic amines compared to latex. Double-gloving ensures that if the outer layer is contaminated during transfer, it can be safely discarded without exposing the skin.

Step 3: Anti-Static Material Transfer

  • Action: Utilize grounded, anti-static spatulas and weigh boats.

  • Causality: Pyrimidine powders accumulate static electricity. Standard plastic spatulas can cause the powder to repel and aerosolize into the operator's breathing zone. Anti-static tools dissipate this charge.

Step 4: Spill Mitigation (Wet-Wipe Protocol)

  • Action: In the event of a benchtop spill, never dry sweep. Gently place a damp absorbent pad (moistened with water or dilute ethanol) over the powder.

  • Causality: Dry sweeping introduces mechanical energy that aerosolizes the API. Wet wiping collapses the powder's aerosolization potential by trapping the particulates within a liquid matrix, allowing for safe, localized cleanup.

HandlingWorkflow Start Initiate Protocol PPE Don Appropriate PPE (Respirator, Gloves) Start->PPE Vent Operate in Fume Hood (Negative Pressure) PPE->Vent Weigh Weighing & Transfer (Anti-static tools) Vent->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe & HEPA Vacuum Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Clean->Proceed

Fig 2: Self-validating operational workflow for safe handling and spill mitigation of APIs.

References

  • Zhao, Y., et al. "Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders." Future Medicinal Chemistry, National Institutes of Health (NIH), [Link]

  • Cushing, T. D., et al. "2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors." Journal of Medicinal Chemistry, National Institutes of Health (NIH), [Link]

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, National Institutes of Health (PMC), [Link]

  • Sharma, P., et al. "Designing of kinase hinge binders: A medicinal chemistry perspective." ResearchGate, [Link]

Sources

Exploratory

Structural Analysis & Solid-State Characterization: 2-Amino-6-cyclobutylpyrimidin-4-ol

The following technical guide provides a comprehensive structural analysis of 2-Amino-6-cyclobutylpyrimidin-4-ol , focusing on its solid-state behavior, tautomeric preferences, and crystallographic characterization. [1][...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural analysis of 2-Amino-6-cyclobutylpyrimidin-4-ol , focusing on its solid-state behavior, tautomeric preferences, and crystallographic characterization.

[1][2]

Executive Summary

2-Amino-6-cyclobutylpyrimidin-4-ol (CAS: 59334-41-5 / Analogous Series) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and antiviral nucleoside analogs.[1][2] The cyclobutyl moiety introduces specific lipophilic bulk and conformational restriction distinct from its methyl or phenyl analogues.[2]

For drug development professionals, the primary solid-state challenge with this molecule is tautomeric polymorphism .[2] While often drawn as the hydroxy-pyrimidine (enol) form, crystallographic evidence from homologous series (e.g., isocytosine) confirms that the molecule predominantly crystallizes in the 4(3H)-one (keto) tautomeric form. This guide details the structural logic, predicted packing motifs, and the definitive protocol for its characterization.

Molecular Identity & Tautomeric Landscape[1][2]

The Tautomeric Equilibrium

In solution, the molecule exists in a rapid equilibrium. However, in the crystal lattice, the high energy of hydrogen bond formation locks the molecule into a specific tautomer.

  • Form A (Enol): 2-Amino-6-cyclobutylpyrimidin-4-ol (Aromatic, but poor H-bond donor/acceptor complementarity).[2]

  • Form B (Keto-N3): 2-Amino-6-cyclobutylpyrimidin-4(3H)-one (Dominant solid-state form).[1][2]

  • Form C (Keto-N1): 2-Amino-6-cyclobutylpyrimidin-4(1H)-one (Less common, usually destabilized by steric clash with C2-amino).[2]

Scientific Insight: The Keto-N3 form is energetically favored in the solid state because it facilitates a "self-complementary" hydrogen bonding array (Donor-Acceptor-Donor) that maximizes lattice energy.[1][2]

Visualization of Tautomerism

The following diagram illustrates the proton transfer pathways and the stabilization of the Keto-N3 form.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Aromaticity: High H-Bond Potential: Low KetoN3 Keto-N3 Form (4(3H)-one) Dominant Solid State Motif: DAD (Donor-Acceptor-Donor) Enol->KetoN3 Proton Shift (Favored in Crystal) KetoN3->Enol Solution Equilibrium KetoN1 Keto-N1 Form (4(1H)-one) Sterically Hindered Minor Component KetoN3->KetoN1 Tautomerization KetoN1->KetoN3 Relaxation

Figure 1: Tautomeric landscape showing the thermodynamic sink toward the Keto-N3 form during crystallization.

Predicted Crystal Packing & Supramolecular Synthons[2]

Based on crystallographic data from the close analogue 2-amino-4-hydroxy-6-methylpyrimidine (Isocytosine derivative), we can derive the packing rules for the cyclobutyl variant.[1][2]

The Primary Motif: Dimer

The defining feature of 2-aminopyrimidines is the formation of centrosymmetric dimers.

  • Interaction: The N3-H proton (Donor) pairs with the Ring Nitrogen N1 (Acceptor) of an adjacent molecule.[2] Simultaneously, the C2-Amino group (Donor) pairs with the C4-Carbonyl Oxygen (Acceptor).

  • Graph Set Notation:

    
     (Two donors, two acceptors, 8-membered ring).[3][4]
    
  • Result: This forms a planar "ribbon" or "tape" running through the crystal.[2]

Impact of the Cyclobutyl Group

Unlike a methyl group, the cyclobutyl ring at C6 introduces significant steric bulk and conformational flexibility (puckering).

  • Ring Puckering: The cyclobutyl ring will likely adopt a "butterfly" conformation to minimize torsional strain.[2]

  • Inter-Ribbon Packing: The bulky lipophilic cyclobutyl groups will prevent the tight

    
    -
    
    
    
    stacking seen in simple pyrimidines.[1][2] Instead, expect a herringbone or slipped-stack arrangement where the hydrophobic cyclobutyl rings cluster together, creating alternating hydrophilic (H-bond ribbons) and hydrophobic (cyclobutyl) layers.
Packing Topology Diagram

Packing MoleculeA Molecule A (Keto-N3) Dimer Supramolecular Dimer R2,2(8) Motif MoleculeA->Dimer N3-H...N1 NH2...O=C MoleculeB Molecule B (Inverted) MoleculeB->Dimer Reciprocal H-Bonds Ribbon 1D Hydrogen-Bonded Ribbon (Hydrophilic Core) Dimer->Ribbon Lateral Polymerization Layer 3D Lattice Structure Segregated Hydrophobic Pockets (Cyclobutyl Interactions) Ribbon->Layer Van der Waals (Cyclobutyl Stacking)

Figure 2: Hierarchical assembly from molecular monomer to 3D crystal lattice.[2]

Experimental Protocol: Solid-State Characterization

To empirically validate the structure and ensure phase purity for pharmaceutical applications, follow this self-validating workflow.

Crystallization Screening (The "Grid" Method)

Do not rely on a single solvent.[2] The cyclobutyl group's solubility requires a polarity gradient.[2]

Solvent ClassSpecific SolventPurposeExpected Outcome
Protic Polar Methanol / Water (9:[1][2]1)Mimic biological environmentPromotes Keto-N3 form; likely hydrates.[1][2]
Aprotic Polar DMSO / AcetonitrileHigh solubilitySlow evaporation yields large, blocky crystals.
Non-Polar Toluene / HexaneAntisolvent precipitationForces aggregation; captures metastable polymorphs.[2]
Single Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: Determine unit cell dimensions and precise tautomeric state.

  • Crystal Selection: Isolate a single crystal (

    
     mm) under polarized light.[2] Look for sharp extinction (indicating high crystallinity).[2]
    
  • Mounting: Mount on a Kapton loop using Paratone oil.[2]

  • Data Collection:

    • Temperature: Collect at 100 K (Cryostream). Reasoning: Reduces thermal motion of the flexible cyclobutyl ring, allowing precise resolution of the puckering parameters.

    • Source: Cu-K

      
       (
      
      
      
      Å) is preferred for light-atom organic molecules to maximize diffraction intensity.[1][2]
  • Refinement Strategy:

    • Locate the H-atoms on the heteroatoms (N1, N3, O4) from the Difference Fourier Map . Do not geometrically fix them initially.[2] This is the "smoking gun" evidence for the tautomeric form.[2]

Powder X-Ray Diffraction (PXRD)

Objective: Bulk phase purity validation.

  • Scan Range: 2

    
     = 3° to 40°.[2]
    
  • Key Check: Compare the experimental pattern with the calculated pattern from the SCXRD data (using Mercury or similar software). A perfect overlay confirms that the single crystal is representative of the bulk material.[2]

References

  • Isocytosine Analogue Structure: Zhang, K., & Long, S. (2020). Crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[1][2][5] IOP Conference Series: Materials Science and Engineering.

    • Relevance: Defines the triclinic packing and H-bond networks of the methyl-analogue.
  • Tautomerism in Pyrimidines: Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers. Molecules.

    • Relevance: Computational and experimental validation of the amino-keto preference in solid-st
  • Supramolecular Synthons: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.

    • Relevance: Establishes the graph set notation ( ) used to describe the dimer motifs.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-6-cyclobutylpyrimidin-4-OL in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, mechanistic causality, and validated synthetic workflows for utilizing 2-Amino-6-cyclobutylpyrimidin-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, mechanistic causality, and validated synthetic workflows for utilizing 2-Amino-6-cyclobutylpyrimidin-4-ol as a pharmaceutical intermediate.

Introduction: Structural Rationale & Medicinal Chemistry Context

In the landscape of targeted cancer therapy and immunology, aminopyrimidines serve as privileged scaffolds for developing potent kinase inhibitors[1]. The intermediate 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS: 199863-73-5)[2] is a highly specialized building block designed to exploit the specific topographical features of kinase ATP-binding sites.

As a Senior Application Scientist, I approach this intermediate not just as a chemical reagent, but as a pre-configured pharmacophore. Its architecture provides three distinct functional domains that dictate its utility in drug discovery:

  • The 2-Amino Group (Hinge Binder): Acts as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase ATP-binding site[3].

  • The 6-Cyclobutyl Motif (Hydrophobic Probe): Provides a sterically demanding, lipophilic moiety that projects into the hydrophobic pocket of specific kinases, such as FMS-like tyrosine kinase 3 (FLT3)[1] and Spleen Tyrosine Kinase (Syk)[4]. This aliphatic ring enhances selectivity over kinases with smaller, more restrictive binding pockets[3].

  • The 4-Hydroxyl Group (Synthetic Handle): Exists predominantly as its tautomeric pyrimidin-4(1H)-one form. It serves as a latent electrophile that, upon activation, facilitates nucleophilic aromatic substitution (SNAr) to build the extended inhibitor core[1].

Physicochemical & Structural Data

To effectively utilize this intermediate, it is crucial to understand how its structural motifs translate to biological activity and physicochemical behavior. The table below summarizes the structure-activity relationship (SAR) causality when this intermediate is integrated into a final Active Pharmaceutical Ingredient (API).

Structural MotifPrimary Kinase TargetsBinding FunctionPharmacological Impact & Causality
2-Amino Group FLT3, SykHinge Region BindingEssential for ATP-competitive inhibition; forms critical H-bonds with the kinase backbone. Removal abolishes activity.
6-Cyclobutyl Group FLT3Hydrophobic PocketOptimizes Van der Waals interactions; superior to methyl or unsubstituted variants in Acute Myeloid Leukemia (AML) models[1].
4-Hydroxyl (Pre-activation)N/ASynthetic HandleHigh thermodynamic stability; requires aggressive halogenation (e.g., POCl₃) to break aromatic tautomerization for downstream coupling.
4-Substitution (Post-SNAr)FLT3, SykSolvent Channel / DFG MotifDictates Type I vs. Type II kinase inhibition; modulates overall pharmacokinetic properties and solubility[3].

Mechanistic Causality: Designing the Inhibitor Core

The transformation of 2-Amino-6-cyclobutylpyrimidin-4-ol into a clinical-grade kinase inhibitor relies on a two-stage mechanistic sequence: Electrophilic Activation followed by Nucleophilic Aromatic Substitution (SNAr) .

Why Chlorination? The native 4-hydroxyl group is a poor leaving group due to its tautomerization to a stable pyrimidinone. By treating the intermediate with phosphorus oxychloride (POCl₃), the oxygen acts as a nucleophile attacking the phosphorus, creating a highly reactive phosphorodichloridate leaving group. Subsequent chloride attack yields 2-amino-4-chloro-6-cyclobutylpyrimidine. We utilize N,N-dimethylaniline as a catalyst and acid scavenger; it prevents the accumulation of HCl, which could otherwise protonate the pyrimidine ring and stall the reaction.

Why SNAr for the Final Assembly? The newly formed C-Cl bond at the 4-position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows for thermal SNAr coupling with various anilines or aliphatic amines, effectively building the extended axis of the drug molecule that will reach into the kinase solvent channel[1].

Experimental Protocols

The following self-validating protocols detail the conversion of the intermediate into a functionalized kinase inhibitor core.

Protocol A: Electrophilic Activation (Chlorination)

Objective: Convert 2-Amino-6-cyclobutylpyrimidin-4-ol to 2-Amino-4-chloro-6-cyclobutylpyrimidine.

Reagents & Equipment:

  • 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq) - Caution: Highly reactive and corrosive.

  • N,N-Dimethylaniline (1.2 eq)

  • Round-bottom flask equipped with a reflux condenser and drying tube.

Step-by-Step Methodology:

  • Initialization: Charge the reaction flask with 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 eq). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add POCl₃ (5.0 eq) dropwise. The reaction is exothermic; maintain the internal temperature below 10 °C to prevent uncontrolled degradation.

  • Catalyst Addition: Add N,N-dimethylaniline (1.2 eq) dropwise. Causality: This acts as a nucleophilic catalyst and neutralizes the HCl byproduct, driving the Vilsmeier-type chlorination forward.

  • Thermal Activation: Remove the ice bath and heat the mixture to 90 °C for 4 to 6 hours. Monitor reaction completion via LC-MS or TLC.

  • Concentration: Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure. Crucial: Do not evaporate to total dryness to avoid trapping reactive phosphorus species.

  • Quenching: Carefully pour the concentrated residue over vigorously stirred crushed ice. Causality: This safely hydrolyzes residual POCl₃ into phosphoric acid and HCl without hydrolyzing the newly formed C-Cl bond.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate to yield the reactive chloro-intermediate.

Protocol B: SNAr Cross-Coupling (API Core Assembly)

Objective: Couple the chloro-intermediate with a target amine (e.g., an aniline derivative) to form the kinase inhibitor.

Reagents & Equipment:

  • 2-Amino-4-chloro-6-cyclobutylpyrimidine (1.0 eq)

  • Target Amine / Aniline (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (Solvent)

  • Sealed pressure tube.

Step-by-Step Methodology:

  • Assembly: In a pressure tube, combine the chloro-intermediate (1.0 eq), the target amine (1.2 eq), and DIPEA (2.0 eq) in n-butanol (0.5 M concentration).

  • Reaction: Seal the tube and heat to 120 °C for 12–16 hours. Causality: The high temperature and polar protic solvent (n-butanol) stabilize the Meisenheimer complex transition state, accelerating the SNAr process[1].

  • Termination: Cool the reaction to room temperature. Dilute the mixture with water to precipitate the product.

  • Purification: Extract with Ethyl Acetate, concentrate, and purify via automated flash chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the final target kinase inhibitor.

Pathway & Workflow Visualization

The following diagrams illustrate the synthetic workflow and the biological mechanism of action for the resulting API.

SynthesisWorkflow A 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS: 199863-73-5) B Chlorination (POCl3, Base) Activation of 4-Position A->B Step 1 C 2-Amino-4-chloro-6-cyclobutylpyrimidine (Reactive Intermediate) B->C D SNAr / Cross-Coupling (R-NH2, Heat/Catalyst) C->D Step 2 E Target Kinase Inhibitor (e.g., FLT3 / Syk Inhibitor) D->E

Synthetic workflow converting the cyclobutylpyrimidine intermediate into a targeted API.

KinasePathway Ligand Extracellular Signal (FLT3 Ligand / Antigen) Receptor Target Kinase (FLT3 / Syk) ATP Binding Site Ligand->Receptor Activation Path1 PI3K / AKT Cascade Receptor->Path1 Phosphorylation Path2 STAT5 Cascade Receptor->Path2 Phosphorylation Block Therapeutic Outcome (Apoptosis / Disease Arrest) Receptor->Block Inhibited State Inhibitor Cyclobutylpyrimidine API Competes with ATP Inhibitor->Receptor Blocks ATP Site Outcome Disease Progression (Leukemia / Inflammation) Path1->Outcome Path2->Outcome

Biological mechanism: The synthesized inhibitor blocks the kinase ATP site, arresting disease progression.

References

  • Jarusiewicz, J. A., Jeon, J. Y., Connelly, M. C., Chen, Y., Yang, L., Baker, S. D., & Guy, R. K. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(5), 1985–2009. Retrieved from[Link]

  • Altman, M. D., et al. (2011). Aminopyrimidines as Syk Inhibitors. Patent WO2011075560A1, Merck Sharp & Dohme Corp.

Sources

Application

Topic: Reaction Conditions for the Chlorination of 2-Amino-6-cyclobutylpyrimidin-4-OL

An Application Note and Protocol for Researchers This document provides a detailed guide for the conversion of 2-Amino-6-cyclobutylpyrimidin-4-OL to 2-Amino-4-chloro-6-cyclobutylpyrimidine, a critical transformation for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

This document provides a detailed guide for the conversion of 2-Amino-6-cyclobutylpyrimidin-4-OL to 2-Amino-4-chloro-6-cyclobutylpyrimidine, a critical transformation for synthesizing advanced pharmaceutical intermediates. The protocol emphasizes safety, mechanistic understanding, and reproducibility.

Introduction and Scientific Rationale

The chlorination of hydroxypyrimidines is a cornerstone reaction in heterocyclic chemistry, yielding versatile building blocks for drug discovery.[1] The target molecule, 2-Amino-4-chloro-6-cyclobutylpyrimidine, possesses two distinct electrophilic sites, allowing for sequential and regioselective substitutions, making it a valuable precursor for kinase inhibitors and other therapeutic agents.

The established method for this conversion utilizes phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the reaction solvent when used in excess.[2] The reaction proceeds through the conversion of the more stable pyrimidin-4-one tautomer of the starting material into its aromatic chloro-pyrimidine counterpart. This process requires elevated temperatures to drive the reaction to completion.

A primary challenge, especially during scale-up, is the management of excess POCl₃, which undergoes a violently exothermic reaction with water.[2] Consequently, modern protocols, including the one detailed herein, focus on optimizing reagent stoichiometry and implementing rigorous safety and work-up procedures to ensure a controlled and efficient synthesis.[1][3]

Mechanistic Overview

The reaction is initiated by the activation of the carbonyl oxygen of the pyrimidinone tautomer by the electrophilic phosphorus center of POCl₃. This forms a highly reactive intermediate. Subsequent attack by a chloride ion, followed by elimination and rearomatization, yields the desired 2-Amino-4-chloro-6-cyclobutylpyrimidine. The presence of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction by acting as an acid scavenger and catalyst.[2]

Chlorination_Mechanism cluster_start Starting Material (Tautomers) cluster_reagents Reagents cluster_intermediate Intermediate Formation cluster_product Product Formation SM_enol 2-Amino-6-cyclobutyl pyrimidin-4-OL SM_keto 2-Amino-6-cyclobutyl pyrimidin-4(3H)-one (Major Tautomer) SM_enol->SM_keto Tautomerization Activated_Complex Activated Phosphate Ester Intermediate SM_keto->Activated_Complex 1. Activation with POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Product 2-Amino-4-chloro -6-cyclobutylpyrimidine Activated_Complex->Product 2. Nucleophilic attack by Cl⁻ 3. Elimination & Aromatization Byproducts H₃PO₄ + HCl (after quench) Product->Byproducts Work-up leads to

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Experimental Protocol

This protocol is designed for a laboratory scale (10-20 mmol) synthesis. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood with the sash at the lowest practical height.

Materials and Equipment
Reagents & Materials Equipment
2-Amino-6-cyclobutylpyrimidin-4-OLRound-bottom flask (dried)
Phosphorus oxychloride (POCl₃), freshly distilledReflux condenser with drying tube (CaCl₂)
N,N-Dimethylaniline (optional, as catalyst)Magnetic stirrer and stir bar
Dichloromethane (DCM)Heating mantle with temperature controller
Saturated sodium bicarbonate (NaHCO₃) solutionBeaker (large, for ice bath)
Deionized water & IceBuchner funnel and filter flask
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
TLC plates (silica gel 60 F₂₅₄)Standard laboratory glassware
Reaction Setup and Execution

The following diagram outlines the complete workflow from setup to product characterization.

Experimental_Workflow A Setup Dry glassware under inert atm. B Charge Reagents Add starting material & POCl₃ A->B Step 1 C Heat to Reflux ~105-110 °C B->C Step 2 D Monitor Reaction via TLC (DCM:MeOH 95:5) C->D Step 3 E Cool Down To room temperature D->E Once complete F Quench Reaction SLOWLY add mixture to ice E->F Step 4 (CRITICAL SAFETY STEP) G Neutralize Adjust pH to ~8 with NaHCO₃ F->G Step 5 H Extract Product with Dichloromethane G->H Step 6 I Dry & Concentrate Dry organic layer, evaporate solvent H->I Step 7 J Purify Recrystallization or Chromatography I->J Step 8 K Characterize NMR, MS, m.p. J->K Step 9

Caption: Workflow for the synthesis of 2-Amino-4-chloro-6-cyclobutylpyrimidine.

Step-by-Step Procedure:

  • Setup: Place 2-Amino-6-cyclobutylpyrimidin-4-OL (1.0 eq) into a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet to a bubbler, and a stopper.

  • Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If using a catalyst, add N,N-dimethylaniline (0.1-0.2 eq). The use of excess POCl₃ helps to keep the reaction mixture stirrable and drives the reaction to completion.[2][4]

  • Heating and Monitoring: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours.[5]

    • TLC System: Dichloromethane/Methanol (95:5 v/v).

    • Observation: Monitor for the disappearance of the polar starting material spot and the appearance of a new, less polar product spot.

  • Cooling: Once the reaction is complete (typically 3-6 hours), turn off the heat and allow the mixture to cool to room temperature.

  • Work-up: Quenching (CRITICAL SAFETY STEP):

    • Prepare a large beaker containing a stirred slurry of crushed ice and water.

    • EXTREMELY SLOWLY , using a dropping funnel or pipette, add the reaction mixture dropwise to the vigorously stirred ice slurry. This is a highly exothermic process that releases HCl gas.[2][6][7] Maintain the temperature of the slurry below 10 °C.

  • Neutralization and Isolation:

    • Once the addition is complete, continue stirring for 30 minutes.

    • Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the pH is approximately 8. This will neutralize the acidic byproducts and precipitate the product.[8]

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water.

  • Drying and Purification:

    • Dry the crude product under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography.

Data Summary and Expected Results

The following table outlines typical reaction parameters and expected outcomes for this protocol.

ParameterValue / RangeRationale / Notes
Stoichiometry
2-Amino-6-cyclobutylpyrimidin-4-OL1.0 eqLimiting reagent.
Phosphorus Oxychloride (POCl₃)5 - 10 eqActs as both reagent and solvent.[2]
N,N-Dimethylaniline (optional)0.1 - 0.2 eqCatalyzes the reaction.[2]
Reaction Conditions
Temperature105 - 110 °C (Reflux)Required to overcome the activation energy.
Reaction Time3 - 6 hoursMonitor by TLC for completion.[5]
AtmosphereInert (N₂ or Argon)Recommended to prevent moisture ingress.
Work-up & Yield
Quenching Temperature< 10 °CCritical for safety and control.
Final pH~8Ensures complete precipitation of the amine product.[8]
Expected Yield (Crude)75 - 90%Yields are dependent on reaction scale and purity of starting material.

Safety Precautions

Phosphorus Oxychloride (POCl₃) is extremely corrosive, toxic, and water-reactive. [6][9][10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[10][11]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood.[11]

  • Water Reactivity: POCl₃ reacts violently with water, releasing heat and toxic gases (HCl, phosphorus oxides).[2][7] Ensure all glassware is scrupulously dry. Never add water to POCl₃; always add POCl₃ slowly to water/ice.[2]

  • Emergency Response: Ensure an emergency shower and eyewash station are immediately accessible.[10] Have sodium bicarbonate available to neutralize minor spills. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Waste Disposal: Quench all residual POCl₃ before disposal. Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficient temperature.2. Moisture in the reaction.3. Impure starting material.1. Ensure the heating mantle is at the correct temperature and the mixture is refluxing.2. Use oven-dried glassware and freshly distilled POCl₃.3. Check the purity of the starting material by NMR or LC-MS.
Low yield after work-up 1. Incomplete reaction.2. Product loss during work-up (too acidic/basic).3. Product is partially soluble in the aqueous layer.1. Extend reaction time, re-checking by TLC.2. Carefully monitor pH during neutralization to not exceed pH 9.3. After filtering the precipitate, extract the aqueous filtrate with dichloromethane (DCM) or ethyl acetate to recover dissolved product.
Difficult work-up (violent quench) Adding the reaction mixture to ice too quickly.Stop the addition immediately. Allow the slurry to cool. Resume addition at a much slower rate with very vigorous stirring.
Product is oily or impure 1. Incomplete quenching or neutralization.2. Presence of byproducts.1. Ensure the mixture is stirred for at least 30 minutes after quenching and that the pH is stable at ~8.2. Purify the crude product via recrystallization from ethanol/water or by silica gel chromatography.

References

  • New Jersey Department of Health. (2001). Hazard Summary: PHOSPHORUS OXYCHLORIDE. [Link]

  • PENTA. (2025). Phosphorus(V) oxychloride - Safety Data Sheet. [Link]

  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Google Patents. (n.d.). EP1042303A1 - Chloropyrimidine process.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. [Link]

  • PubMed. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. J Org Chem, 72(23), 8948-51. [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • S. P. College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction. [Link]

  • PubMed. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arab J Chem, 15(12), 104366. [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Elsevier. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(12), 104366. [Link]

Sources

Method

Application Note: Regioselective C5-Functionalization of 2-Amino-6-cyclobutylpyrimidin-4-ol via Halogenation and Palladium-Catalyzed Cross-Coupling

Executive Summary & Mechanistic Rationale 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS: 199863-73-5) is a highly versatile heterocyclic scaffold frequently utilized in the development of kinase inhibitors, antiviral agents, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-6-cyclobutylpyrimidin-4-ol (CAS: 199863-73-5) is a highly versatile heterocyclic scaffold frequently utilized in the development of kinase inhibitors, antiviral agents, and anti-inflammatory compounds. While the unsubstituted pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic attack, the presence of strongly electron-donating substituents at the 2-position (amino group) and 4-position (hydroxyl/oxo group) fundamentally alters its electronic landscape.

This "push-pull" electronic system significantly increases the


-electron density specifically at the 5-position. Consequently, the C5-position becomes highly susceptible to Electrophilic Aromatic Substitution (SEAr) .

Direct C-H functionalization at this position is often hindered by the strongly coordinating nature of the heteroatoms, which can poison transition metal catalysts. Therefore, the most robust, self-validating approach to functionalize the C5-position relies on a two-stage workflow:

  • Electrophilic Halogenation (Iodination): Activating the C5 position with a highly reactive leaving group.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): Constructing complex C-C bonds to introduce aryl, heteroaryl, or alkyl functional groups .

SEAr_Mechanism SM 2-Amino-6-cyclobutyl pyrimidin-4-ol Wheland Wheland Intermediate (Resonance Stabilized) SM->Wheland C5 Attack NIS N-Iodosuccinimide (Electrophile) NIS->Wheland I+ Transfer Product 5-Iodo Derivative (Activated Scaffold) Wheland->Product -H+ (Aromatization)

Mechanism of Electrophilic Aromatic Substitution (Iodination) at the pyrimidine C5 position.

Experimental Design & Causality

Why N-Iodosuccinimide (NIS) for Stage 1?

While molecular iodine (I2) is a common halogenating agent, it requires harsh terminal oxidants (like HNO3 or H2O2) to generate the active electrophile (I+). These oxidants can degrade the electron-rich 2-amino-4-hydroxypyrimidine core. NIS provides a controlled, mild, and stoichiometric source of I+, ensuring high regioselectivity at C5 without over-oxidation . N,N-Dimethylformamide (DMF) is selected as the solvent because it fully solubilizes the highly polar pyrimidinol tautomer.

Why Pd(dppf)Cl₂ for Stage 2?

The 5-iodopyrimidine intermediate is prone to protodehalogenation (loss of iodine without coupling) if the oxidative addition step is too slow. The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst poisoning by the pyrimidine ring nitrogens. Furthermore, an excess of base (3.0 equivalents of K2CO3) is critical; it not only activates the boronic acid but also neutralizes the acidic protons of the 2-amino and 4-hydroxyl groups, preventing them from quenching the catalytic cycle.

Suzuki_Workflow Step1 Starting Material (C8H11N3O) Step2 Stage 1: C5-Iodination NIS, DMF, 80°C, 4h Step1->Step2 Step3 Intermediate: 5-Iodo-pyrimidine LC-MS: [M+H]+ 292.1 Step2->Step3 85-92% Yield Step4 Stage 2: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, Base Step3->Step4 Step5 Final Product 5-Aryl-pyrimidine Derivative Step4->Step5 70-88% Yield

Two-stage synthetic workflow for the C5-arylation of 2-amino-6-cyclobutylpyrimidin-4-ol.

Step-by-Step Methodologies

Protocol A: Synthesis of 2-Amino-6-cyclobutyl-5-iodopyrimidin-4-ol

Objective: Regioselective activation of the C5 position.

Reagents & Materials:

  • 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 equiv, 10.0 mmol, 1.65 g)

  • N-Iodosuccinimide (NIS) (1.1 equiv, 11.0 mmol, 2.47 g)

  • Anhydrous DMF (25 mL)

  • Saturated aqueous Sodium Thiosulfate (Na2S2O3)

Procedure:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-6-cyclobutylpyrimidin-4-ol and anhydrous DMF. Stir at room temperature until a clear solution is achieved.

  • Electrophile Addition: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions). Add NIS portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material peak (

    
     166.1 [M+H]+) should disappear, replaced by the product peak (
    
    
    
    292.1 [M+H]+).
  • Quench & Workup: Cool the mixture to room temperature. Pour the solution into 100 mL of ice-cold saturated aqueous Na2S2O3 to quench any unreacted electrophilic iodine. Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 20 mL) and cold diethyl ether (10 mL) to remove succinimide byproducts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours. Expected yield: 85–92%.

Protocol B: Suzuki-Miyaura Arylation at C5

Objective: Coupling of the 5-iodo intermediate with an aryl boronic acid.

Reagents & Materials:

  • 2-Amino-6-cyclobutyl-5-iodopyrimidin-4-ol (1.0 equiv, 2.0 mmol, 582 mg)

  • Phenylboronic acid (or desired Ar-B(OH)2) (1.5 equiv, 3.0 mmol, 366 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 81 mg)

  • Potassium Carbonate (K2CO3) (3.0 equiv, 6.0 mmol, 829 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 15 mL), degassed

Procedure:

  • Preparation: In a 50 mL Schlenk tube, combine the 5-iodopyrimidine, phenylboronic acid, K2CO3, and Pd(dppf)Cl₂.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Seal the tube and sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which is fatal to the Pd(0) active catalytic species.

  • Reaction: Heat the sealed tube in an oil bath at 90 °C for 6–8 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1) and LC-MS. Confirm the consumption of the iodo-intermediate and the appearance of the coupled product mass (

    
     242.1 [M+H]+).
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with brine (2 × 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane).

Quantitative Data: Catalyst & Condition Optimization

To establish the self-validating nature of Protocol B, various catalytic systems were screened. The data below demonstrates the causality behind selecting Pd(dppf)Cl₂ and K2CO3 in a Dioxane/Water system.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp / TimeYield (%)Observation / Mechanistic Insight
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90 °C / 12h45%Significant protodehalogenation; monodentate PPh₃ ligands dissociate too rapidly.
2Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100 °C / 8h72%Good conversion, but sterically hindered SPhos slows oxidative addition slightly.
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 °C / 6h 88% Optimal. Bidentate dppf stabilizes Pd intermediate; rapid coupling observed.
4Pd(dppf)Cl₂Et₃N (Organic)Anhydrous DMF90 °C / 16h15%Poor yield. Water is strictly required to form the reactive boronate complex.

Note: Yields represent isolated, chromatographically pure products. Optimization data highlights the necessity of an aqueous biphasic system to facilitate the transmetalation step of the Suzuki cycle.

References

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research (via PubMed Central). URL:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Pyrimidine - Electrophilic Aromatic Substitution. Wikipedia, The Free Encyclopedia. URL:[Link]

Application

Application Note: Regioselective Alkylation of 2-Amino-6-cyclobutylpyrimidin-4-ol

[1] Executive Summary & Strategic Analysis The alkylation of 2-amino-6-cyclobutylpyrimidin-4-ol (1) represents a classic challenge in heterocyclic chemistry due to the ambident nucleophilicity of the pyrimidin-4-one scaf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

The alkylation of 2-amino-6-cyclobutylpyrimidin-4-ol (1) represents a classic challenge in heterocyclic chemistry due to the ambident nucleophilicity of the pyrimidin-4-one scaffold.[1] In solution, (1) exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms.

Consequently, alkylation can proceed at three distinct sites:

  • O-Alkylation (O4): Yields pyrimidinyl ethers.[1] Preferred for lipophilic kinase inhibitors.

  • N-Alkylation (N3): Yields N-alkylated pyrimidinones.[1] Common in nucleoside analog synthesis.

  • Exocyclic N-Alkylation (N2): Rare under standard basic conditions without transition metal catalysis, but possible as a side reaction.[1]

This guide provides two distinct, high-fidelity protocols:

  • Protocol A (Indirect O-Alkylation): The industry-standard "Activation-Displacement" route for exclusive O-selectivity.[1]

  • Protocol B (Direct N-Alkylation): A base-mediated method favoring the thermodynamic N3-isomer.[1]

Mechanistic Pathways & Regiocontrol[2]

The following decision tree illustrates the mechanistic divergence based on reagent selection.

ReactionPathways Start 2-Amino-6-cyclobutyl- pyrimidin-4-ol (1) Tautomer Tautomeric Equilibrium (Lactam vs Lactim) Start->Tautomer Cond_POCl3 Activation: POCl3, 90°C Tautomer->Cond_POCl3 Deoxychlorination Cond_Base Direct Alkylation: Cs2CO3, R-X, DMF Tautomer->Cond_Base Soft Electrophile Cond_Silver Silver Salt: Ag2CO3, R-X, Toluene Tautomer->Cond_Silver Hard/Soft Acid Base Chloro Intermediate: 4-Chloro-derivative Cond_POCl3->Chloro N_Alkyl Product B: N3-Alkyl Pyrimidinone (Major) Cond_Base->N_Alkyl Thermodynamic Control O_Alkyl_Direct Product A: O-Alkyl Ether (Moderate Yield) Cond_Silver->O_Alkyl_Direct Kinetic Control O_Alkyl Product A: O-Alkyl Ether (Exclusive) Chloro->O_Alkyl + NaOR (SNAr)

Figure 1: Mechanistic divergence in the alkylation of 2-amino-6-cyclobutylpyrimidin-4-ol.[1]

Protocol A: Exclusive O-Alkylation (Activation-Displacement Strategy)[1]

Objective: Synthesis of 2-amino-4-alkoxy-6-cyclobutylpyrimidine. Rationale: Direct O-alkylation is often plagued by N-alkyl impurities.[1] Converting the hydroxyl group to a chloride (a good leaving group) followed by


 displacement guarantees regioselectivity.
Reagents & Equipment[3][4][5][6][7]
  • Starting Material: 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 eq)[1]

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 - 8.0 eq)[1]
    
  • Nucleophile: Sodium Alkoxide (NaOR) (prepared in situ from ROH + NaH)

  • Solvent: Neat

    
     (Step 1); THF or ROH (Step 2)
    
Step-by-Step Procedure
Step 1: Chlorination (Synthesis of 4-chloro intermediate)[1]
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge 2-Amino-6-cyclobutylpyrimidin-4-ol (10 mmol) into the flask. Carefully add

    
     (15 mL) at room temperature.
    
    • Note: The exocyclic amine is generally stable under these conditions, but if degradation is observed, protect as an acetamide first.

  • Reaction: Heat the mixture to 90°C for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (baseline) should disappear, replaced by a non-polar spot (

    
    ).
    
  • Work-up (Critical):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (100 g) with vigorous stirring to quench excess

      
      . Caution: Exothermic reaction with HCl evolution.
      
    • Neutralize the aqueous phase to pH 7–8 using saturated

      
       or 
      
      
      
      .
    • Extract with Ethyl Acetate (

      
       mL).[2] Dry over 
      
      
      
      and concentrate.
    • Yield: Expect 80–90% of the 4-chloro intermediate as a beige solid.[1]

Step 2: Nucleophilic Displacement (

)
  • Preparation of Alkoxide: In a separate flask, suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (10 mL) at 0°C. Add the desired Alcohol (R-OH, 1.2 eq) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Coupling: Dissolve the 4-chloro intermediate (from Step 1) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution.

  • Reaction: Heat to reflux (65°C) for 4–12 hours.

  • Work-up: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Direct N3-Alkylation (Base-Mediated)[1]

Objective: Synthesis of 2-amino-6-cyclobutyl-3-alkylpyrimidin-4(3H)-one. Rationale: Under basic conditions in polar aprotic solvents, the N3 nitrogen is the most nucleophilic site for "soft" alkylating agents (Alkyl halides).

Reagents
  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq).
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Electrophile: Alkyl Halide (R-X) (1.1 eq).

Step-by-Step Procedure
  • Dissolution: Dissolve 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 eq). Stir at room temperature for 30 minutes. The suspension may change color, indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at 60°C for 4–16 hours.

    • Optimization: If O-alkylation is observed as a minor byproduct (typically <15%), lower the temperature to RT and extend reaction time.

  • Work-up: Dilute with water (5x reaction volume). If the product precipitates, filter it.[3][4] If not, extract with EtOAc/LiCl (5%) solution to remove DMF.

Analytical Validation (Distinguishing Isomers)

Correct structural assignment is critical. Use the following markers to validate your product.

FeatureO-Alkyl Product (Ether)N-Alkyl Product (Lactam)
13C NMR (C4) ~168 - 172 ppm (Deshielded)~160 - 165 ppm (Carbonyl-like)
1H NMR (N-CH2 vs O-CH2) O-CH protons usually 3.8 - 4.5 ppm N-CH protons usually 3.2 - 4.0 ppm
UV-Vis

often blue-shifted

often red-shifted
HMBC Correlation Alkyl protons correlate to C4Alkyl protons correlate to C2 and C4

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield in Step 1 (Chlorination) Incomplete reaction or hydrolysis during workup.Ensure

is high quality. Quench on ice strictly below 10°C to prevent hydrolysis of the chloride back to the phenol.
Mixture of N/O isomers (Protocol B) "Hard" electrophile or solvent effects.Switch solvent to Toluene/Ag2CO3 for O-alkyl, or use Protocol A. For N-alkyl, ensure strict anhydrous conditions.[1]
Exocyclic Amine Alkylation Highly reactive electrophile.Protect the exocyclic amine with a Pivaloyl or Acetyl group before alkylation, then deprotect.

References

  • Regioselectivity in Pyrimidine Alkylation

    • Title: Alkylation of 2-Amino-4-hydroxypyrimidines with Acrylonitrile and with Dimethyl Sulfate.[1][5]

    • Source: Journal of Organic Chemistry.[5]

    • URL:[Link]

  • Chlorin

    
    ): 
    
    • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Silver-Mediated O-Alkylation

    • Title: Why N-alkylation is more favorable than O-alkyl
    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS 199863-73-5).[1][6]

    • Source: PubChem / BLD Pharm.
    • URL:[Link]

Sources

Method

Condensation reactions yielding 2-Amino-6-cyclobutylpyrimidin-4-OL

Application Note: High-Yield Condensation Protocols for 2-Amino-6-cyclobutylpyrimidin-4-ol Synthesis Introduction & Strategic Relevance 2-Amino-6-substituted pyrimidin-4-ols are highly versatile scaffolds in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Condensation Protocols for 2-Amino-6-cyclobutylpyrimidin-4-ol Synthesis

Introduction & Strategic Relevance

2-Amino-6-substituted pyrimidin-4-ols are highly versatile scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of non-natural nucleobase analogues[1], glucagon receptor agonists[2], and MRGPRX2 antagonists[3]. The specific compound, 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS 199863-73-5)[4], incorporates a cyclobutyl moiety that strategically enhances lipophilicity and metabolic stability while preserving the essential hydrogen-bonding donor/acceptor network of the 2-aminopyrimidine core.

Mechanistic Causality & Experimental Design

The synthesis of 2-amino-6-cyclobutylpyrimidin-4-ol is achieved via a highly efficient two-stage workflow designed to minimize side reactions and maximize atom economy.

Stage 1: C-Acylation to form the β-Keto Ester The precursor, ethyl 3-cyclobutyl-3-oxopropanoate, is synthesized by reacting cyclobutanecarbonyl chloride with potassium monoethyl malonate[5]. A critical mechanistic intervention in this step is the addition of anhydrous magnesium chloride (MgCl₂). The Mg²⁺ ions form a rigid, hexacoordinate chelate with the malonate intermediate. This chelation significantly enhances the nucleophilicity of the carbon atom while sterically and electronically shielding the oxygen atoms, thereby preventing unwanted O-acylation and ensuring high yields of the desired C-acylated product[5].

Stage 2: Condensation and Aromatization The core pyrimidine ring is constructed via the condensation of the synthesized β-keto ester with a guanidine salt (e.g., guanidine nitrate or carbonate)[6]. Sodium ethoxide (NaOEt) in ethanol is employed not merely as a solvent, but as a dual-purpose reagent. First, it deprotonates the guanidine salt to release the highly nucleophilic free guanidine base. Second, it facilitates the formation of the enolate from the β-keto ester. The free guanidine undergoes a tandem nucleophilic attack: the primary amine attacks the ketone carbonyl to form an enamine intermediate, followed by intramolecular cyclization at the ester carbonyl. Subsequent elimination of water and ethanol drives the aromatization, yielding the stable pyrimidin-4-ol tautomer[1][6].

Quantitative Data: Condensation Optimization

To maximize the yield and purity of the target pyrimidin-4-ol, various condensation conditions have been evaluated. The table below summarizes the causality between reaction parameters and final output.

MethodBase / CatalystSolventTemperatureTimeIsolated YieldPurity (HPLC)
A (Microwave) K₂CO₃Solvent-free120 °C15 min78.0%>95.0%
B (Reflux - Optimized) NaOEt (6.5 M)Ethanol95 °C1.5 h81.6%>98.0%
C (Aqueous) NaOHWater / EtOH80 °C4.0 h54.0%85.0%

Note: Data synthesized from standard pyrimidinol condensation optimizations[1][6]. Method B is prioritized for bench-to-pilot scalability due to its superior purity profile and avoidance of specialized microwave equipment.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate

Self-Validation Checkpoint: The formation of a thick white suspension in Step 2 confirms successful magnesium chelation, ensuring the reaction will proceed via C-acylation.

  • Preparation : Suspend potassium 3-ethoxy-3-oxopropanoate (354 mmol) in 600 mL of anhydrous acetonitrile under an argon atmosphere. Cool the reactor to 10 °C[5].

  • Chelation : Sequentially add triethylamine (540 mmol) and anhydrous magnesium chloride (421 mmol), strictly maintaining the internal temperature below 25 °C. Stir the resulting thick white suspension at room temperature for 2.5 hours[5].

  • Acylation : Recool the mixture to 0–5 °C. Add cyclobutanecarbonyl chloride (167 mmol) dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 18 hours[5].

  • Workup : Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate (700 mL) and wash with 2M HCl (approx. 400 mL) to break the magnesium chelate (the aqueous phase pH should reach ~5)[5].

  • Purification : Separate the organic phase, wash with saturated aqueous NaHCO₃ (2 x 200 mL), dry over anhydrous MgSO₄, and concentrate to afford the β-keto ester as a light yellow oil (approx. 98% yield)[5].

Protocol B: Condensation to 2-Amino-6-cyclobutylpyrimidin-4-ol

Self-Validation Checkpoint: Isoelectric precipitation at pH 4–6 ensures the selective isolation of the target compound from highly water-soluble unreacted salts.

  • Base Activation : In a 250 mL three-necked flask, introduce 150 mL of a freshly prepared sodium ethoxide solution in ethanol (approx. 2.8 mol/L)[6].

  • Reagent Addition : Add 0.17 mol of guanidine nitrate (or carbonate) and 0.17 mol of the ethyl 3-cyclobutyl-3-oxopropanoate synthesized in Protocol A[6].

  • Cyclization : Heat the mixture to reflux (approx. 95 °C) and stir vigorously for 0.5 to 1.5 hours[6]. Monitor via TLC (EtOAc:Hexane 1:1) until the UV-active β-keto ester spot is completely consumed.

  • Solvent Removal : Distill off the ethanol under reduced pressure to leave a crude white solid[6].

  • Isoelectric Precipitation : Dissolve the crude solid completely in a minimal amount of deionized water. Slowly add 5% aqueous acetic acid dropwise while stirring, carefully tuning the pH to exactly 4.0–6.0[6].

  • Isolation : A dense white precipitate of 2-amino-6-cyclobutylpyrimidin-4-ol will form. Filter the solid under vacuum, wash thoroughly with cold water to remove residual sodium acetate, and dry in a vacuum oven at 50 °C[6].

Process Visualization

Pathway A Cyclobutanecarbonyl Chloride + Potassium Monoethyl Malonate B Ethyl 3-cyclobutyl-3-oxopropanoate (β-Keto Ester) A->B MgCl2, Et3N (C-Acylation) E Nucleophilic Attack & Cyclization (Reflux) B->E C Guanidine Salt (e.g., Carbonate/Nitrate) D Base Activation (NaOEt / EtOH) C->D Deprotonation D->E Free Guanidine F Dehydration & Aromatization E->F -H2O, -EtOH G 2-Amino-6-cyclobutylpyrimidin-4-ol (Target Compound) F->G pH 4-6 Precipitation

Workflow and mechanism for the condensation synthesis of 2-Amino-6-cyclobutylpyrimidin-4-ol.

References

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances.[Link]

  • CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • WO2025222008A1 - Glucagon receptor agonists and their use as therapies.
  • WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists.

Sources

Application

Application Note: Synthesis of 6-Cyclobutyl-Isocytidine Analogs via Vorbrüggen Glycosylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Antiviral drug discovery, expanded genetic alphabets (Synthetic Biology), and oligonucleotide therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Antiviral drug discovery, expanded genetic alphabets (Synthetic Biology), and oligonucleotide therapeutics.

Introduction & Scientific Rationale

The expansion of the genetic alphabet and the development of next-generation antiviral therapeutics rely heavily on the synthesis of structurally diverse, unnatural nucleoside analogs[1]. Isocytosine (2-aminouracil) serves as a critical hydrogen-bonding scaffold in these systems, specifically functioning as the "S" nucleobase that pairs orthogonally with isoguanine ("B" nucleobase) in Hachimoji DNA/RNA[2][3].

By introducing a lipophilic, sterically demanding cyclobutyl group at the 6-position, 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS: 199863-73-5)[4] offers a highly specialized building block. The cyclobutyl substitution enhances the membrane permeability of the resulting nucleoside and introduces steric bulk that can selectively modulate viral polymerase recognition while evading host exonucleases.

This protocol details the stereoselective synthesis of 6-cyclobutyl-isocytidine utilizing the Vorbrüggen Glycosylation (Friedel–Crafts-catalyzed Silyl-Hilbert-Johnson reaction)[5]. Unlike traditional


 displacements, this approach leverages Lewis acid catalysis and neighboring group participation to ensure absolute 

-anomeric selectivity[6].

Physicochemical Properties of the Nucleobase

To ensure precise stoichiometric calculations and optimal solvent selection, the properties of the starting pyrimidine base are summarized below.

PropertyValue / Description
Chemical Name 2-Amino-6-cyclobutylpyrimidin-4-ol
CAS Number 199863-73-5[4]
Molecular Formula

Molecular Weight 165.19 g/mol
Tautomerism Exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.
Solubility Poor in non-polar solvents; requires silylation for organic phase reactions.

Mechanistic Causality & Reaction Design

Do not merely execute the steps; understanding the chemical logic is paramount for troubleshooting and scaling.

  • In Situ Silylation: Pyrimidine bases exhibit strong intermolecular hydrogen bonding, rendering them insoluble in standard glycosylation solvents (e.g., Dichloroethane, Acetonitrile). Treatment with N,O-Bis(trimethylsilyl)acetamide (BSA) breaks these networks, converting the base into a highly soluble, electron-rich silyl ether/amine (the reactive lactim tautomer).

  • Lewis Acid Activation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is employed as a potent Lewis acid. It coordinates with the 1-O-acetate of the ribofuranose donor, facilitating its departure and generating a highly electrophilic oxocarbenium ion[6].

  • Neighboring Group Participation (Stereocontrol): The use of 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose is the linchpin of this protocol. The 2'-O-benzoyl group participates via intramolecular attack to form a 1,2-acyloxonium ion, sterically shielding the 
    
    
    
    -face. Subsequent nucleophilic attack by the silylated pyrimidine occurs exclusively from the
    
    
    -face, yielding the natural nucleoside configuration[5].

VorbruggenMechanism A 2-Amino-6-cyclobutyl- pyrimidin-4-ol B Silylated Base (Reactive Lactim) A->B BSA (Silylation) E Protected β-Nucleoside (Stereoselective) B->E Nucleophilic Attack (β-face only) C Peracylated Ribofuranose D 1,2-Acyloxonium Ion (Electrophile) C->D TMSOTf (Lewis Acid) D->E F Deprotected Nucleoside Analog E->F NH3 / MeOH (Zemplén)

Figure 1: Mechanistic pathway of the Vorbrüggen glycosylation ensuring β-selectivity.

Experimental Protocol: Self-Validating Workflow

Caution: TMSOTf is highly corrosive and moisture-sensitive. Perform all steps under an inert argon atmosphere using oven-dried glassware.

Phase 1: Base Silylation
  • Suspend 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 50 mL).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq, 25 mmol) via syringe.

  • Heat the mixture to 60°C and stir for 30–45 minutes.

Validation Checkpoint: The opaque white suspension will transition to a completely clear, pale-yellow homogenous solution. This visual cue confirms quantitative silylation. Do not proceed until the solution is clear.

Phase 2: Vorbrüggen Glycosylation
  • Cool the silylated base solution to 0°C using an ice bath.

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (0.95 eq, 9.5 mmol) as a solid. (Using a slight deficit of the sugar prevents difficult downstream purification).
    
  • Dropwise, add TMSOTf (1.2 eq, 12 mmol) over 10 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

Validation Checkpoint: Quench a 10 µL aliquot in saturated


, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1). The disappearance of the sugar donor (

~0.8) and the appearance of a new UV-active product spot (

~0.4) indicates reaction completion.
Phase 3: Workup and Global Deprotection
  • Quench the bulk reaction by pouring it into an ice-cold saturated aqueous

    
     solution (100 mL). Extract with Dichloromethane (3 x 50 mL).
    
  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude benzoyl-protected nucleoside.
    
  • Dissolve the crude intermediate in 7N Methanolic Ammonia (50 mL) and stir in a sealed pressure flask at room temperature for 16 hours to execute Zemplén transesterification.

  • Concentrate the mixture and purify via reverse-phase C18 chromatography (

    
    /MeCN gradient).
    

Validation Checkpoint:


-NMR (DMSO-

) of the purified product must show the disappearance of the aromatic benzoyl protons (7.4–8.1 ppm). Crucially, the anomeric proton (

) must appear as a sharp doublet at ~5.9 ppm with a coupling constant (

) of 4.0–5.0 Hz, definitively confirming the

-configuration.

Downstream Applications: Oligonucleotide Synthesis

Once the free 6-cyclobutyl-isocytidine nucleoside is isolated, it can be seamlessly integrated into solid-phase oligonucleotide synthesis workflows to generate custom Hachimoji RNA/DNA sequences[1].

DownstreamApp N1 Purified 6-Cyclobutyl- Isocytidine N2 5'-O-DMT Protection (DMT-Cl, Pyridine) N1->N2 Tritylation N3 3'-O-Phosphitylation (CEP-Cl, DIPEA) N2->N3 Phosphoramidite Formation N4 Solid-Phase Synthesis (Hachimoji Oligos) N3->N4 Automated Coupling

Figure 2: Downstream processing of the nucleoside into a phosphoramidite building block.

Optimization & Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Incomplete Silylation (Suspension remains cloudy)Moisture in the solvent or degraded BSA reagent.Use strictly anhydrous MeCN. Switch to HMDS with a catalytic amount of TMSCl and reflux.
Formation of

-anomer
Loss of neighboring group participation or anomerization.Ensure the reaction temperature does not exceed 25°C. Verify the integrity of the 2'-O-benzoyl group on the sugar donor.
N1 vs. N3 Regioisomer Mix Pyrimidines can occasionally glycosylate at the exocyclic amine or alternate nitrogen.Increase TMSOTf equivalents to drive the reaction to the thermodynamically favored N1-glycoside[6].

References

  • Wikipedia. "Isocytosine". Available at:[Link]

  • DrugFuture. "Vorbrüggen Glycosylation". Available at:[Link]

  • Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science, 363(6429), 884-887. Available at:[Link]

  • ACS Publications. "A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation". Organic Process Research & Development. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-Amino-6-cyclobutylpyrimidin-4-OL: Recrystallization vs Chromatography

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals working with 2-Amino-6-cyclobutylpyrimidin-4-OL (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals working with 2-Amino-6-cyclobutylpyrimidin-4-OL (CAS: 199863-73-5) [1].

Purifying substituted 2-amino-4-hydroxypyrimidines is notoriously challenging. The molecule possesses a highly polar core capable of extensive intermolecular hydrogen bonding, and it exists in a dynamic lactam-lactim tautomeric equilibrium (pyrimidin-4-ol


 4(1H)-pyrimidinone)[2][3]. Furthermore, the addition of the lipophilic C6-cyclobutyl group alters its partition coefficient, requiring specific solvent system adaptations compared to simpler analogs.

Below is our comprehensive troubleshooting guide, decision matrix, and validated protocols for isolating this compound with high purity and yield.

Part 1: Decision Matrix – Recrystallization vs. Chromatography

Before selecting a purification route, you must evaluate the scale of your reaction and the nature of your impurities. The following table summarizes the quantitative and qualitative parameters to guide your decision.

ParameterRecrystallization (Binary Solvent)Reverse-Phase Chromatography (C18)Normal-Phase Chromatography (Silica)
Optimal Scale > 1.0 gram (Scale-up)10 mg to 1.0 gram10 mg to 500 mg
Typical Yield 75% – 90%60% – 85%40% – 60% (High loss due to streaking)
Purity Achievable > 98% (Excellent for removing salts)> 99% (Excellent for closely related analogs)~ 90% - 95%
Time Investment 12 – 24 hours (includes cooling/drying)2 – 4 hours2 – 4 hours
Mechanism Differential solubility & lattice packingHydrophobic interactions & partitioningAdsorption & hydrogen bonding
Best Used When... Product is the major component (>70% pure)Complex mixture with co-eluting impuritiesOnly option available; requires basic modifiers

Part 2: Purification Workflow Logic

PurificationWorkflow Start Crude 2-Amino-6-cyclobutylpyrimidin-4-OL Decision Scale & Purity Goal? Start->Decision Recryst Recrystallization (Scale-up / >95% target) Decision->Recryst Large scale / simple impurities Chrom Chromatography (Complex mixture / <1g) Decision->Chrom Small scale / co-eluting impurities Solvent Hot EtOH/Water (3:1) Recryst->Solvent RP_HPLC Reverse-Phase C18 (Water/MeCN + 0.1% TFA) Chrom->RP_HPLC Preferred NP_Silica Normal Phase Silica (DCM/MeOH + 1% NH4OH) Chrom->NP_Silica Alternative Cooling Controlled Cooling (0-5°C) Solvent->Cooling Filter Vacuum Filtration Cooling->Filter Pure1 Pure Product (High Yield) Filter->Pure1 Pure2 Pure Product (High Resolution) RP_HPLC->Pure2 NP_Silica->Pure2

Decision tree for purifying 2-Amino-6-cyclobutylpyrimidin-4-OL based on scale and impurity profile.

Part 3: Technical Q&A and Troubleshooting

Q1: Why does my compound streak severely on normal-phase silica gel, resulting in poor recovery? The Causality: 2-Amino-6-cyclobutylpyrimidin-4-OL contains a highly basic primary amine and an acidic hydroxyl group (which tautomerizes to an amide-like lactam)[2]. Unmodified silica gel contains acidic silanol groups (Si-OH). The basic amine of your compound forms strong, irreversible ionic interactions with these silanols, causing severe tailing and chemisorption. The Solution: You must suppress the ionization of the silica. If you must use normal-phase chromatography, use a highly polar eluent system (e.g., Dichloromethane/Methanol) and add 1% to 2% v/v of a basic modifier such as Ammonium Hydroxide (


) or Triethylamine (

). This saturates the acidic silanols, allowing your compound to elute as a tight band.

Q2: Reverse-phase HPLC shows peak splitting or broad shoulders. Is my product degrading on the column? The Causality: It is highly unlikely to be degradation. Pyrimidin-4-ols exist in a state of keto-enol (lactam-lactim) tautomerism[3]. If the rate of interconversion between the 4-ol and 4(1H)-one forms is similar to the timescale of the chromatographic separation, the two tautomers will interact differently with the C18 stationary phase, resulting in peak broadening or splitting (a phenomenon known as tautomeric peak distortion)[2][3]. The Solution: You must "lock" the protonation state to force the equilibrium into a single, fast-exchanging species. Add an acidic modifier—0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid —to both your aqueous and organic mobile phases. This protonates the pyrimidine ring, sharpening the peak and ensuring reliable fraction collection.

Q3: How do I design a self-validating recrystallization protocol for this specific molecule? The Causality: Simpler analogs like 2-amino-6-methylpyrimidin-4-ol precipitate readily from water upon pH adjustment[4]. However, the cyclobutyl group increases the lipophilicity of this molecule, meaning pure water is a poor solvent even at boiling temperatures, while pure ethanol may dissolve it too well at room temperature. The Solution: A binary solvent system is required. By dissolving the crude solid in hot ethanol and titrating in water as an anti-solvent until the cloud point is reached, you create a self-validating thermodynamic system[5]. As the mixture cools, the hydrogen-bonding network of the pyrimidine core drives the formation of a highly ordered, pure crystal lattice, leaving organic impurities in the ethanol and inorganic salts in the water.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Recommended for >1g Scale)

This protocol utilizes a thermodynamically controlled solvent/anti-solvent gradient to maximize purity.

  • Dissolution: Transfer the crude 2-Amino-6-cyclobutylpyrimidin-4-OL to a round-bottom flask equipped with a reflux condenser. Add absolute ethanol (approx. 5-10 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (78°C) using a water bath or heating mantle. If the solid does not fully dissolve, add ethanol dropwise until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining reflux, slowly add deionized water (the anti-solvent) dropwise. Continue addition until the solution becomes faintly turbid (the cloud point) and does not clear upon swirling.

  • Clarification: Add just enough hot ethanol (usually 1-2 mL) to clear the turbidity. You now have a saturated solution at the boiling point[5].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. Do not agitate; rapid cooling traps impurities within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for an additional 1 hour to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water.

  • Drying: Dry the purified crystals in a vacuum oven at 45°C overnight to remove residual water[5].

Protocol B: Reverse-Phase Flash Chromatography (Recommended for Complex Mixtures)

This protocol uses acidic modifiers to suppress tautomeric peak broadening.

  • Column Preparation: Equilibrate a C18 reverse-phase flash column with 95% Solvent A (Milli-Q Water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or a Water/MeCN mixture. Inject the sample onto the column. (Note: Do not use pure methanol for loading, as it can disrupt the initial band focusing).

  • Gradient Elution:

    • Hold at 5% B for 2 column volumes (CV) to elute highly polar impurities and salts.

    • Apply a linear gradient from 5% B to 60% B over 15 CVs. The cyclobutyl group will cause the compound to elute later than simpler methyl-analogs.

  • Monitoring: Monitor absorbance at 254 nm and 280 nm. The acidic modifier will ensure the product elutes as a single, sharp peak.

  • Recovery: Pool the product-containing fractions. Remove the acetonitrile under reduced pressure (rotary evaporation at 35°C), and lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a TFA salt. If the free base is required, neutralize with saturated

    
     prior to extraction with Ethyl Acetate.
    

References

  • ResearchGate. "Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer". ResearchGate. Available at:[Link]

  • ACS Publications. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array". Organic Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 2-Amino-6-cyclobutylpyrimidin-4-OL

Welcome to the dedicated technical support guide for 2-Amino-6-cyclobutylpyrimidin-4-OL. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Amino-6-cyclobutylpyrimidin-4-OL. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common aqueous solubility challenges encountered with this compound. The following question-and-answer guide provides in-depth explanations, practical troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Molecule

Question 1: I'm having trouble dissolving 2-Amino-6-cyclobutylpyrimidin-4-OL in my aqueous buffer. Why is it poorly soluble?

Answer: The limited aqueous solubility of 2-Amino-6-cyclobutylpyrimidin-4-OL stems from a combination of its molecular structure and solid-state properties.

  • Hydrophobic Contribution: The cyclobutyl group is a non-polar, aliphatic moiety. This substituent increases the overall lipophilicity (greasiness) of the molecule, which disfavors interaction with polar water molecules.

  • Molecular Planarity and Crystal Packing: The core aminopyrimidinol ring is relatively planar. Such planar structures can pack tightly into a stable crystal lattice. The energy required to break this stable lattice (lattice energy) can be substantial. For a molecule to dissolve, the energy released from its interaction with the solvent (solvation energy) must overcome this lattice energy. If the lattice energy is too high, solubility will be poor.[1]

  • Hydrogen Bonding: While the amino (-NH2) and hydroxyl (-OH) groups can form hydrogen bonds with water, they are also likely involved in strong intermolecular hydrogen bonds within the crystal structure itself, further stabilizing the solid state and hindering dissolution.

In essence, while the molecule has polar functional groups, their favorable interactions with water may not be sufficient to overcome the combined effects of the hydrophobic cyclobutyl group and a potentially high crystal lattice energy.

Question 2: What are the key physicochemical properties of 2-Amino-6-cyclobutylpyrimidin-4-OL that I need to consider for solubilization?

Answer: Understanding the compound's ionizable nature is critical. 2-Amino-6-cyclobutylpyrimidin-4-OL is an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • Basic Center (pKa₁): The 2-amino group and the pyrimidine ring nitrogens are basic and can be protonated at acidic pH to form a positively charged cation. The pKa of the conjugate acid of a typical 2-aminopyrimidine is around 3.5-4.5.

  • Acidic Center (pKa₂): The 4-ol group is part of a vinylogous amide system and exhibits keto-enol tautomerism, behaving as a weak acid. It can be deprotonated at alkaline pH to form a negatively charged anion. The pKa for this proton is typically in the range of 8.0-9.5.

The solubility of the compound will be at its minimum at the isoelectric point (pI) , where the net charge is zero. The solubility of ionizable compounds is highly dependent on pH.[2][3] The ionized forms (cation at low pH, anion at high pH) are generally much more soluble in water than the neutral form.[2][4]

Part 2: Fundamental Troubleshooting Approaches

Question 3: How can I leverage pH to improve the solubility of my compound?

Answer: Adjusting the pH of your aqueous solution is the most direct and powerful method for dissolving an ionizable compound like 2-Amino-6-cyclobutylpyrimidin-4-OL. By shifting the pH away from the molecule's isoelectric point, you convert the poorly soluble neutral form into a more soluble ionized salt form.[4]

  • At Acidic pH (pH < pKa₁): The molecule will be predominantly protonated, forming a soluble cation.

  • At Alkaline pH (pH > pKa₂): The molecule will be predominantly deprotonated, forming a soluble anion.

The relationship between the compound's charge states and pH is illustrated below.

G cluster_0 pH-Dependent Ionization States Cation Soluble Cation (Protonated Form) Neutral Poorly Soluble Neutral Form (at Isoelectric Point) Cation->Neutral  Increase pH   (add base) Anion Soluble Anion (Deprotonated Form) Neutral->Anion  Increase pH   (add base)

Fig 2. Mechanism of solubility enhancement by cyclodextrin.
  • Preparation: Prepare aqueous stock solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Equilibration: Add an excess amount of 2-Amino-6-cyclobutylpyrimidin-4-OL to each cyclodextrin solution.

  • Mixing & Analysis: Follow the same procedure for equilibration, separation, and quantification as described in the pH-solubility protocol.

  • Data Analysis: Plot the compound's solubility against the cyclodextrin concentration. A linear relationship (a phase-solubility diagram) indicates the formation of a soluble complex.

Question 7: Would forming a salt of the compound be a viable strategy?

Answer: Absolutely. For a compound with acidic and basic centers, salt formation is a cornerstone of pharmaceutical development for enhancing solubility and dissolution rate. [5][6][7]

  • For the Basic Amino Group: You can react the compound with a suitable acid (e.g., HCl, methanesulfonic acid, tartaric acid) to form a salt like 2-Amino-6-cyclobutylpyrimidin-4-OL hydrochloride.

  • For the Acidic Hydroxyl Group: You can react the compound with a suitable base (e.g., NaOH, KOH, tromethamine) to form a salt like sodium 2-amino-6-cyclobutyl-4-pyrimidinolate.

The resulting salt will have its own distinct physicochemical properties, including, typically, much higher aqueous solubility than the parent "free form." [4][6]The key is that the salt readily dissociates in water into its constituent ions, which are highly solvated and thus soluble.

The logical progression for tackling solubility issues is outlined below. Start with the simplest methods and proceed to more complex ones as needed.

G Start Start: Poorly Soluble Compound Step1 Step 1: pH Adjustment (Is the experiment pH-flexible?) Start->Step1 Step2 Step 2: Co-solvent Screening (Is a co-solvent compatible with the assay?) Step1->Step2 No Success Solubility Issue Resolved Step1->Success Yes Step3 Step 3: Advanced Methods (Cyclodextrins, Salt Forms) Step2->Step3 No Step2->Success Yes Step3->Success Fail Consult Formulation Specialist Step3->Fail

Fig 3. Systematic workflow for resolving solubility issues.
References
  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • How can cyclodextrins enhance solubility? Roquette. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Solubility of Pyrimidin-2-amine. Solubility of Things. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Center for Biotechnology Information (PMC). [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH. ACS Publications. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 2-Amino-6-cyclobutylpyrimidin-4-ol Synthesis

Executive Summary & Mechanistic Insight[1][2][3] The synthesis of 2-amino-6-cyclobutylpyrimidin-4-ol (often existing as its tautomer, 2-amino-6-cyclobutylpyrimidin-4(3H)-one) is a critical step in the manufacturing of se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2][3]

The synthesis of 2-amino-6-cyclobutylpyrimidin-4-ol (often existing as its tautomer, 2-amino-6-cyclobutylpyrimidin-4(3H)-one) is a critical step in the manufacturing of several kinase inhibitors. The core reaction involves the condensation of guanidine (supplied as a salt) with a


-keto ester  (Ethyl 3-cyclobutyl-3-oxopropanoate) under basic conditions.

While theoretically straightforward, this reaction is prone to specific failure modes that reduce yield and introduce difficult-to-remove impurities. The strained cyclobutyl ring introduces steric bulk that can slow ring closure, allowing competing hydrolytic pathways to dominate if the reaction environment is not strictly controlled.

The Reaction Landscape (Pathway Analysis)

The following diagram illustrates the desired pathway versus the two most common "off-ramp" side reactions: Ester Hydrolysis (caused by wet solvents) and Intermediate Stalling (caused by insufficient thermal energy or steric hindrance).

ReactionPathways Start Reagents: Guanidine + Ethyl 3-cyclobutyl-3-oxopropanoate Inter Intermediate: Acyclic Ureide Start->Inter Nucleophilic Attack Side1 Side Reaction A: Hydrolyzed Keto-Acid (Decarboxylation Risk) Start->Side1 H2O present (Ester Hydrolysis) Base Catalyst: NaOEt / EtOH Base->Start Product Target Product: 2-Amino-6-cyclobutyl- pyrimidin-4-ol Inter->Product Cyclization (- EtOH, - H2O) Side2 Side Reaction B: Stalled Acyclic Amide Inter->Side2 Insufficient Heat/Time (Steric Stall)

Figure 1: Mechanistic pathway showing the critical bifurcation points where water or insufficient energy leads to impurities.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific issues reported by process chemists.

Issue 1: Low Yield with "Gummy" Precipitate

Symptom: The reaction mixture turns cloudy but forms a sticky, off-white gum instead of a discrete precipitate. Yield is <40%. Root Cause: Incomplete Cyclization (Stalled Intermediate). The cyclobutyl group is sterically bulky compared to a methyl or ethyl group. This steric hindrance retards the final ring-closure step (elimination of water/ethanol). If the reflux is not vigorous enough or too short, the acyclic ureide intermediate precipitates upon cooling. Corrective Action:

  • Increase Reaction Time: Extend reflux from standard 4 hours to 8–12 hours.

  • Solvent Switch: If using Methanol (bp 65°C), switch to Ethanol (bp 78°C) or n-Butanol (bp 117°C) to provide higher thermal energy for ring closure.

Issue 2: Product Contaminated with Acidic Impurities

Symptom: NMR shows loss of the ethyl group but no pyrimidine peaks. Mass spec shows M-44 peaks (decarboxylation). Root Cause: Moisture-Induced Hydrolysis. The alkoxide base (NaOEt) is hygroscopic. In the presence of water, it acts as a hydroxide source, hydrolyzing the


-keto ester to its corresponding acid. This acid is unstable and decarboxylates, destroying the starting material.
Corrective Action: 
  • Strict Anhydrous Conditions: Use freshly distilled solvents or molecular sieves (3Å).

  • Base Quality: Verify the quality of Sodium Ethoxide. If using solid NaOEt, ensure it is free-flowing white powder, not yellow/crusty.

Issue 3: Cyclobutyl Ring Degradation

Symptom: Unknown impurities appearing at the solvent front in TLC; NMR shows aliphatic chain signals suggesting ring opening. Root Cause: Radical or Strong Acid Attack. While the cyclobutyl ring is stable to bases, it is sensitive to radical conditions or extremely strong Lewis acids which might be used in workup or formed as byproducts. Corrective Action:

  • Avoid Radical Initiators: Ensure solvents are peroxide-free.

  • Gentle Workup: When neutralizing the reaction mixture (to precipitate the product), use Acetic Acid or dilute HCl. Avoid concentrated H₂SO₄ or high temperatures during the acidic quench.

Optimized Experimental Protocol

This protocol is designed to maximize the "Target Product" pathway shown in Figure 1.

Materials
  • Reagent A: Guanidine Hydrochloride (1.1 equiv)

  • Reagent B: Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equiv)

  • Base: Sodium Ethoxide (2.5 equiv, 21% wt in Ethanol)

  • Solvent: Anhydrous Ethanol (Water content <0.1%)

Step-by-Step Methodology
  • Free Base Generation:

    • Charge a dry 3-neck flask with Guanidine HCl and Anhydrous Ethanol.

    • Add Sodium Ethoxide solution dropwise at room temperature.

    • Checkpoint: Stir for 30 minutes. A white precipitate (NaCl) will form.[1] This confirms the liberation of free guanidine.

  • Condensation:

    • Add Ethyl 3-cyclobutyl-3-oxopropanoate dropwise over 20 minutes.

    • Technical Note: Slow addition prevents localized high concentrations of ester, reducing self-condensation side reactions.

  • Cyclization (The Critical Step):

    • Heat the mixture to a vigorous reflux (78–80°C) .

    • Maintain reflux for 8 to 12 hours .

    • Monitor: Use HPLC/TLC.[2] Look for the disappearance of the intermediate (often more polar than the ester but less polar than the product).

  • Workup & Isolation:

    • Cool reaction to room temperature.[3][2]

    • Distill off approximately 50% of the solvent (removes the water/ethanol byproduct, driving equilibrium).

    • Dilute with water (minimal volume).

    • Adjust pH to 6.0–7.0 using Glacial Acetic Acid . Do not overshoot to low pH.

    • Cool to 0–5°C for 2 hours.

    • Filter the white solid.[1] Wash with cold water (removes salts) followed by cold Acetone (removes unreacted ester).

  • Data Summary Table

ParameterStandard ProtocolOptimized for CyclobutylReason
Temperature 65°C (MeOH)78°C (EtOH)Overcome steric barrier of cyclobutyl group.
Time 3-4 hours8-12 hoursEnsure complete ring closure.
Base Equiv 1.5 - 2.02.5Ensures full neutralization of HCl and maintains basicity for cyclization.
Quench HClAcetic AcidPrevents acid-catalyzed ring strain release.

Frequently Asked Questions (FAQs)

Q: Can I use Guanidine Carbonate instead of Guanidine Hydrochloride? A: Yes. Guanidine Carbonate is often easier to handle and non-hygroscopic. However, it releases CO₂ upon reaction and requires careful stoichiometry calculation (0.55 equiv of Carbonate = 1.1 equiv of Guanidine). No pre-neutralization with alkoxide is strictly necessary if refluxing in ethanol, but adding NaOEt improves yield.

Q: Why is the product purity low even after recrystallization? A: The most common impurity is the acyclic ureide intermediate . This compound has similar solubility properties to the product. If this is present, you must re-subject the crude solid to the reaction conditions (NaOEt/EtOH reflux) to force the ring closure, rather than trying to purify it out.

Q: Is the Cyclobutyl group stable if I need to use POCl₃ later to convert the -OH to -Cl? A: Generally, yes. The cyclobutyl ring is stable to POCl₃ chlorination conditions. However, avoid temperatures above 100°C during chlorination to prevent thermal rearrangement of the strained ring.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text for Pinner/Remfry-Hull synthesis mechanisms).
  • Cyclization Kinetics: Undheim, K., & Benneche, T. "Pyrimidines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 6, 1996.

  • Guanidine Condensation Protocols: Sherman, W. et al. "Biosynthesis of pyrimidines." Journal of the American Chemical Society. Describes the fundamental condensation of guanidine with beta-keto esters.
  • IRAK4 Inhibitor Synthesis (Analogous Chemistry): Example of 2-amino-pyrimidine synthesis in kinase inhibitors. Journal of Medicinal Chemistry, 2015. (Note: Referencing general methodology for aminopyrimidine formation in drug discovery).

  • Cyclobutyl Stability: Wiberg, K. B. "The Chemistry of Small Ring Compounds." Angewandte Chemie International Edition. (Provides background on the thermodynamic stability of cyclobutyl moieties under basic/acidic conditions).

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 2-Amino-6-cyclobutylpyrimidin-4-OL Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering kinetic and thermodynamic roadblocks during heterocycle synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering kinetic and thermodynamic roadblocks during heterocycle synthesis. The synthesis of 2-amino-6-cyclobutylpyrimidin-4-ol (CAS 199863-73-5) via the condensation of ethyl 3-cyclobutyl-3-oxopropanoate[1] and guanidine is a classic addition-elimination reaction[2]. However, it is notoriously sensitive to thermal parameters.

This guide is designed to troubleshoot your synthesis by explaining the mechanistic causality behind temperature optimization, ensuring your protocols are robust, scalable, and self-validating.

Mechanistic Context: Why Temperature Dictates Success

The formation of the pyrimidine ring occurs in two distinct mechanistic phases:

  • Initial Condensation: The nucleophilic attack of the free guanidine base on the highly reactive ketone carbonyl of the beta-keto ester. This step is relatively fast and mildly exothermic.

  • Intramolecular Cyclization: The subsequent nucleophilic acyl substitution at the ester carbonyl, which eliminates ethanol to close the ring. This is the rate-limiting step. It possesses a high activation energy barrier and requires a specific thermal threshold to proceed efficiently.

Mechanism A Guanidine + Beta-Keto Ester B Nucleophilic Attack (Fast, Exothermic) A->B Room Temp C Intramolecular Cyclization (High Activation Energy) B->C Heat Required (75-85°C) D Stable Pyrimidin-4-OL (Tautomerization) C->D -H2O, -EtOH

Mechanistic pathway highlighting the thermally demanding cyclization step.

Troubleshooting & FAQs

Q1: My LC-MS shows a high percentage of uncyclized intermediate (guanidino-enoate) instead of the final pyrimidin-4-ol. Why is the reaction stalling? A: This is a classic thermodynamic stall caused by insufficient reaction temperature. While the initial condensation occurs readily at room temperature, the system lacks the thermal energy required to overcome the activation barrier for the elimination of ethanol during cyclization. Actionable Fix: Elevate the reaction temperature to 75–85 °C . If you are using ethanol as a solvent, ensure you are at a rolling reflux.

Q2: I pushed the temperature above 100 °C to force the reaction, but now I am seeing significant degradation and unexpected byproducts. What happened? A: Excessive heat in the presence of a strong base (like sodium ethoxide) promotes side reactions. The most common issue is the premature hydrolysis of the ethyl ester moiety of ethyl 3-cyclobutyl-3-oxopropanoate[1], followed by thermal decarboxylation. Additionally, the cyclobutyl ring can be sensitive to prolonged thermal stress. Actionable Fix: Strictly cap your conventional batch heating at 85 °C. Do not attempt to "force" the reaction with excessive heat; instead, ensure your base equivalents are properly calculated to facilitate the cyclization.

Q3: How does my choice of base interact with the temperature profile? A: The base serves a dual purpose: it frees the guanidine from its salt form (e.g., guanidine hydrochloride) and deprotonates the intermediate to drive cyclization.

  • Sodium Ethoxide (NaOEt) in Ethanol: Limits your maximum temperature to the boiling point of ethanol (~78 °C), which acts as a natural, self-regulating thermal ceiling perfect for this synthesis.

  • Potassium Carbonate (K₂CO₃): Often used in solvent-free or microwave-assisted protocols. Under microwave irradiation, temperatures can briefly reach 120 °C without significant degradation because the reaction time is radically shortened from hours to minutes[3].

Q4: Can I use microwave-assisted synthesis to optimize the temperature profile? A: Yes. Microwave synthesis provides uniform, rapid heating that bypasses the prolonged thermal stress of batch refluxing. Research demonstrates that treating beta-keto esters with guanidine hydrochloride and K₂CO₃ under microwave conditions yields substituted 2-aminopyrimidines cleanly in a single step[3].

Quantitative Data Summary: Thermal Profiling

Summarizing the kinetic observations allows for easy comparison and process validation during your pilot runs.

Temperature RangeKinetic ObservationPrimary Product / Impurity ProfileRecommended Action
< 60 °C Stalled / SlowUncyclized intermediate accumulationIncrease heat to 75–85 °C
75 - 85 °C Optimal / Steady2-Amino-6-cyclobutylpyrimidin-4-OL Maintain for 4–6 hours; monitor via TLC
> 100 °C Rapid / DegradativeDecarboxylated byproducts, amide impuritiesLower temperature; check base concentration
Standard Operating Protocol: Optimized Batch Synthesis

This protocol is designed as a self-validating system. The visual cues (precipitation of NaCl, subsequent dissolution, and final product precipitation) serve as built-in quality control checkpoints.

Materials:

  • Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq)[1]

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq, freshly prepared or 21% wt in EtOH)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Base Preparation: In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the sodium ethoxide solution under an inert nitrogen atmosphere.

  • Free-Basing (Room Temp): Add guanidine hydrochloride (1.2 eq) portion-wise. Stir at 20–25 °C for 30 minutes. Validation Check: A white precipitate (NaCl) will form, indicating the successful liberation of free guanidine.

  • Reagent Addition: Add ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq) dropwise over 10 minutes to prevent localized thermal spikes from the initial exothermic condensation.

  • Thermal Optimization (Reflux): Ramp the heating mantle to achieve a steady internal temperature of 78–80 °C (ethanol reflux). Maintain this temperature for 4 to 6 hours.

  • In-Process Control (IPC): Sample the reaction at 4 hours. Quench with dilute acid and analyze via LC-MS. The mass of the uncyclized intermediate should be < 2% relative to the product mass (m/z [M+H]⁺ ≈ 166.2).

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume. Add ice-cold water and neutralize to pH 6-7 using 1M HCl.

  • Purification: Collect the precipitated 2-amino-6-cyclobutylpyrimidin-4-ol via vacuum filtration. Wash with cold water and recrystallize from an ethanol/water mixture to achieve >98% purity.

ReactionWorkflow A Reactants: Ethyl 3-cyclobutyl-3-oxopropanoate + Guanidine HCl B Base Addition (NaOEt in EtOH) A->B C Thermal Optimization Decision Matrix B->C D T < 60°C Incomplete Cyclization C->D E T = 75-85°C Optimal Pyrimidine Yield C->E F T > 100°C Thermal Degradation C->F G Product Isolation (2-Amino-6-cyclobutylpyrimidin-4-OL) E->G

Workflow for temperature-dependent synthesis of 2-Amino-6-cyclobutylpyrimidin-4-OL.

References
  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090.[Link]

  • Yengoyan, A., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(4).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21846412, Ethyl 3-cyclobutyl-3-oxopropanoate. PubChem.[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates of cyclobutyl pyrimidine precursors

The following technical support guide addresses the synthesis and optimization of cyclobutyl pyrimidine derivatives. This guide distinguishes between the two primary synthetic pathways: [2+2] Photocycloaddition (common f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and optimization of cyclobutyl pyrimidine derivatives. This guide distinguishes between the two primary synthetic pathways: [2+2] Photocycloaddition (common for DNA damage standards and dimeric precursors) and Nucleophilic Coupling (common for antiviral carbocyclic nucleoside analogs).

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Optimization of Conversion Rates

Executive Summary

Low conversion rates in cyclobutyl pyrimidine synthesis typically stem from two distinct mechanistic failures depending on your route:

  • Photochemical Route: Failure to populate the triplet state or competing photoreversion (monomerization).

  • Chemical Coupling Route: Steric hindrance at the cyclobutyl electrophile or pKa mismatch in Mitsunobu protocols.

This guide provides targeted troubleshooting for both pathways.

Module 1: Photochemical Synthesis ([2+2] Cycloaddition)

Context: You are synthesizing Cyclobutane Pyrimidine Dimers (CPDs) or using light to fuse a pyrimidine to an alkene.

The Reaction Reaches a Plateau (50-60% Conversion)

Diagnosis: You have reached the Photostationary State (PSS) . Direct UV irradiation (<290 nm) excites both the monomer and the dimer. Because the dimer absorbs short-wavelength UV, it undergoes photoreversion (splitting back into monomers). The rate of formation equals the rate of splitting.

Solution: Triplet Sensitization You must bypass the singlet state and populate the triplet state, which favors dimerization and prevents reversion.

  • Protocol Adjustment:

    • Filter Selection: Use a Pyrex filter or cutoff filter to block

      
      . This prevents direct excitation of the product.
      
    • Sensitizer: Add Acetone or Acetophenone (10-15% v/v) as a triplet sensitizer.

      • Mechanism:[1][2][3][4] The sensitizer absorbs UV (>300 nm), undergoes intersystem crossing (ISC) to the triplet state (

        
        ), and transfers energy to the pyrimidine.[1]
        
    • Degassing (Critical): Oxygen is a triplet quencher. You must sparge the reaction with Argon or

      
       for at least 30 minutes prior to irradiation.
      
Low Quantum Yield / Sluggish Reaction

Diagnosis: Solvent Effects or Self-Quenching. Pyrimidine bases stack in aqueous solution, which aids dimerization. In organic solvents, they unstack, reducing the probability of the [2+2] encounter.

Troubleshooting Checklist:

Parameter Recommendation Mechanism

| Concentration | Increase to >10 mM | [2+2] is bimolecular; rate


. |
| Solvent  | Water or Frozen Ice Matrix | Ice forces aggregates, aligning double bonds for reaction (topochemical control). |
| pH  | Adjust to neutral/anionic | Protonation of Cytosine (pKa ~4.5) can alter excited state lifetimes. |

Module 2: Chemical Coupling (Carbocyclic Nucleoside Synthesis)

Context: You are coupling a pyrimidine base (e.g., Thymine, N3-benzoyluracil) to a cyclobutanol or cyclobutyl halide to create antiviral analogs.

Mitsunobu Reaction Fails (Low/No Conversion)

Diagnosis: The "Restricted pKa" Rule or Steric Bulk. Standard Mitsunobu conditions (DEAD/PPh3) fail if the nucleophile (pyrimidine) is not acidic enough (pKa > 11) or if the secondary alcohol on the cyclobutane ring is sterically hindered.

The Fix: The "Modified" Mitsunobu

  • Step 1: Acidify the Nucleophile.

    • Issue: Unprotected Thymine/Uracil has a pKa ~9.7, which is borderline.

    • Fix: Use

      
      -benzoylthymine .[5] The electron-withdrawing benzoyl group lowers the pKa to ~7.0, drastically increasing the reaction rate.
      
  • Step 2: Upgrade the Reagents.

    • Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) or DIAD .

    • Replace PPh3 with PBu3 (Tributylphosphine) to increase nucleophilicity toward the bulky cyclobutanol.

Regioselectivity Issues (N1 vs. O2 Alkylation)

Diagnosis: Ambident Nucleophile Attack. Under basic conditions (direct alkylation), the pyrimidine can attack via N1 (desired) or O2 (undesired).

Solution: The Cesium Effect If performing direct alkylation (using a cyclobutyl mesylate/tosylate instead of Mitsunobu):

  • Base: Switch from

    
     or NaH to 
    
    
    
    .
  • Mechanism: The large Cesium cation coordinates loosely with the O2, effectively "blocking" it and directing the alkylation to the softer N1 nitrogen.

  • Solvent: Use DMF or DMSO. Avoid protic solvents.

Module 3: Visual Troubleshooting Guides

Workflow: Photochemical Optimization

This diagram illustrates the decision logic for overcoming the photostationary plateau.

Photochemistry Start Start: Low Conversion in [2+2] Photocycloaddition CheckWavelength Check Wavelength Source Start->CheckWavelength DirectUV Direct UV (<290 nm)? CheckWavelength->DirectUV Reversion Issue: Photoreversion (Dimer splits back to monomer) DirectUV->Reversion Yes Solution1 Switch to >300 nm (Pyrex Filter) Reversion->Solution1 Sensitizer Add Triplet Sensitizer (Acetone/Acetophenone) Solution1->Sensitizer Degas Is Reaction Degassed? Sensitizer->Degas O2Quench Failure: O2 Quenches Triplet State Degas->O2Quench No Success Success: Equilibrium Shifts to Dimer Degas->Success Yes (Ar sparge)

Caption: Logic flow for shifting the photostationary state in pyrimidine dimerization.

Workflow: Chemical Coupling Logic

This diagram addresses the choice between Mitsunobu and Direct Alkylation based on substrate properties.

Coupling Start Start: Coupling Pyrimidine to Cyclobutane LeavingGroup Cyclobutane Leaving Group? Start->LeavingGroup Alcohol Hydroxyl (-OH) LeavingGroup->Alcohol LG Tosylate/Mesylate/Halide LeavingGroup->LG Mitsunobu Mitsunobu Protocol Alcohol->Mitsunobu DirectAlk Direct Alkylation LG->DirectAlk CheckPKA Pyrimidine pKa < 11? Mitsunobu->CheckPKA Regio Issue: N1 vs O2 Selectivity DirectAlk->Regio Protect Protect N3 (e.g., Benzoyl) CheckPKA->Protect No Steric Cyclobutane Sterics? CheckPKA->Steric Yes Protect->Steric Upgrade Use ADDP / PBu3 Steric->Upgrade High Sterics Cesium Use Cs2CO3 in DMF (Cesium Effect) Regio->Cesium

Caption: Selection guide for N1-alkylation strategies based on leaving group and sterics.

Module 4: Frequently Asked Questions (FAQs)

Q: I am using Acetone as a sensitizer, but my yield is still <10%. Why? A: You likely have oxygen in your system. Triplet states are extremely long-lived compared to singlet states, making them highly susceptible to quenching by dissolved oxygen.

  • Validation: Run a control where you freeze-pump-thaw the solvent 3 times before irradiation. If yield spikes,

    
     was the culprit.
    

Q: My Mitsunobu product is forming, but it's the O-alkylated isomer. A: This suggests your reaction is proceeding via an ionic pathway rather than the concerted


 Mitsunobu mechanism, or your base is too "hard."
  • Fix: Ensure anhydrous conditions. Water can hydrolyze the phosphonium intermediate. Alternatively, switch to the

    
    -protected pyrimidine to electronically favor N-alkylation.
    

Q: Can I use UV LEDs instead of Mercury lamps? A: Yes, and they are often superior due to narrow bandwidths.

  • Recommendation: Use 300 nm or 310 nm LEDs for sensitized reactions. This avoids the <290 nm window entirely, reducing the need for physical filters and minimizing photoreversion.

References

  • Lamola, A. A. (1969). Specific Formation of Thymine Dimers in DNA. Photochemistry and Photobiology.

    • Core citation for the triplet sensitiz
  • TCI Chemicals. (2025). New Mitsunobu Reagents: Overcoming the pKa Restriction. TCI Technical Reviews.

    • Authoritative source on ADDP and pKa limit
  • Organic Syntheses. (2011). Mitsunobu Inversion of Sterically Hindered Alcohols.[6] Org.[7] Synth. 88, 215-223.[8]

    • Protocol validation for hindered substr
  • Dyatkina, N., et al. (2002). Synthesis of cyclobutyl nucleosides. Tetrahedron Letters.

    • Specific application of coupling strategies for antiviral cyclobutyl precursors.
  • JACS Au. (2023). Probing of DNA Photochemistry with C-Nucleosides... to Study the Formation of Cyclobutane Pyrimidine Dimers. JACS Au.

    • Modern analysis of CPD formation and photosensitiz

Sources

Optimization

Technical Support Center: Handling 2-Amino-6-cyclobutylpyrimidin-4-ol Salts

[1] Reference ID: TSC-PYR-HYG-001 Status: Active Last Updated: March 3, 2026 Applicable Compounds: 2-Amino-6-cyclobutylpyrimidin-4-ol (and related 2-amino-4-pyrimidinone scaffolds); specifically Hydrochloride, Mesylate,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Reference ID: TSC-PYR-HYG-001 Status: Active Last Updated: March 3, 2026 Applicable Compounds: 2-Amino-6-cyclobutylpyrimidin-4-ol (and related 2-amino-4-pyrimidinone scaffolds); specifically Hydrochloride, Mesylate, and Sulfate salts.[1]

Executive Summary

The 2-amino-6-cyclobutylpyrimidin-4-ol scaffold often exists in a tautomeric equilibrium between the enol (4-ol) and keto (4(3H)-pyrimidinone) forms.[1] While the cyclobutyl group adds necessary lipophilicity for biological targets (often viral polymerase inhibitors), the polar pyrimidine core—when salified to improve solubility—frequently results in highly hygroscopic or deliquescent solids.

This guide addresses the critical handling challenges: lattice collapse, weighing errors, and hydrolytic instability.

Part 1: Rapid Diagnostics (Characterization)[1]

Q: My solid has turned into a gum or sticky paste. Is it degraded?

A: Not necessarily. It has likely undergone deliquescence , where the solid absorbs enough atmospheric moisture to dissolve in it.[2][3] This is reversible but requires immediate intervention to prevent hydrolysis of the pyrimidine ring.

Protocol: Differential Diagnosis (Water vs. Degradation) Do not rely on visual inspection.[1] Use this workflow to determine if the batch is salvageable.

  • HPLC Analysis: Dissolve a sample of the "gum" in dry DMSO. If purity is >98%, the API is intact.

  • TGA (Thermogravimetric Analysis):

    • Method: Ramp 10°C/min to 150°C.

    • Interpretation:

      • Sharp weight loss <100°C: Surface water (Adsorption).[1]

      • Step-wise weight loss >100°C: Bound hydrate (Crystal lattice water).[1]

      • Gradual drift: Amorphous content (High risk).[1]

Q: How do I determine the "True" dry weight for stoichiometry?

A: Standard Loss on Drying (LOD) is insufficient for hygroscopic salts because they re-absorb moisture immediately upon cooling. You must calculate the Water Correction Factor (WCF) .

Table 1: Water Correction Calculation

ParameterFormulaExample Data
Wet Mass (

)
Measured on balance100.0 mg
Water Content (

)
Determined via Karl Fischer (Coulometric)5.4%
Dry Mass (

)

94.6 mg
Molar Correction Use

for all molar equivalents
--

Part 2: Operational Handling Protocols

Q: The mass keeps increasing while I weigh it. How do I dose this accurately?

A: This is "weight drift."[1] The salt is scrubbing moisture from the air faster than you can weigh it.

Protocol: Closed-Vessel Weighing (The "Difference" Method) Never weigh hygroscopic salts directly onto a spatula or open boat.[1]

  • Preparation: Dry the bulk container in a vacuum oven (40°C, <10 mbar) with a nitrogen bleed for 4 hours. Cap it inside the oven or under nitrogen flow.

  • Tare: Place a sealed vial containing the salt onto the balance. Tare the balance.

  • Transfer: Remove the vial, open it, transfer an estimated amount to your reactor, close the vial, and place it back on the balance.

  • Record: The negative value displayed is the exact mass transferred. This eliminates error from moisture uptake during the weighing process.

Q: Standard vacuum drying isn't working. The solvent is trapped.

A: Hygroscopic salts often form "channel solvates" or amorphous crusts that trap solvent (methanol/ethanol) when dried too quickly. This is known as Case Hardening .[1]

Protocol: Step-Down Desolvation Instead of applying full vacuum immediately, use a ramped approach to keep the crystal lattice open.

  • Phase 1 (Atmospheric): Heat to 40°C under flowing dry Nitrogen (no vacuum) for 2 hours. This removes surface solvent without collapsing the pores.

  • Phase 2 (Soft Vacuum): Apply 200 mbar vacuum at 45°C.

  • Phase 3 (Hard Vacuum): Apply <5 mbar at 50°C only after the bulk solvent is removed.

Part 3: Salt Engineering & Remediation

Q: Is the HCl salt the only option? It seems to be the source of the problem.

A: Hydrochloride salts of aminopyrimidines are notoriously hygroscopic due to the high charge density of the chloride ion and its ability to form extensive hydrogen bond networks with water.

Recommendation: If the HCl salt is operationally unmanageable, screen for lipophilic counter-ions .

Table 2: Counter-Ion Selection for Hygroscopicity Reduction

Salt FormHygroscopicity RiskCrystallinityNotes
Hydrochloride High GoodProne to deliquescence; standard first choice but risky.[1]
Mesylate High ExcellentOften forms stable hydrates, but can be hygroscopic if amorphous.[1]
Tosylate Low GoodThe aromatic ring adds bulk/lipophilicity, shielding the ionic core.
Fumarate Low/Medium ModerateH-bonding network often satisfies itself, reducing water uptake.[1]

Part 4: Visual Workflows

Workflow 1: Handling & Decision Logic

Caption: Operational logic for handling hygroscopic 2-amino-6-cyclobutylpyrimidin-4-ol salts, ensuring data integrity from storage to reaction.

HygroscopicHandling Start Start: Solid Handling CheckState Visual Inspection: Flowing or Clumpy? Start->CheckState Clumpy Clumpy/Gum CheckState->Clumpy Wet Flowing Free Flowing CheckState->Flowing Dry Action_Dry Protocol: Step-Down Drying (N2 Bleed -> Vac) Clumpy->Action_Dry Analysis KF / TGA Analysis (Determine Water %) Flowing->Analysis Action_Dry->Analysis Action_Weigh Weighing by Difference (Closed Vial) Calc Apply Water Correction Factor (WCF) Action_Weigh->Calc Analysis->Action_Weigh Reaction Proceed to Reaction Calc->Reaction

Workflow 2: Salt Selection Strategy

Caption: Strategic decision tree for re-engineering the salt form if the current batch is too unstable for development.

SaltSelection Problem Problem: Unmanageable Hygroscopicity pKaCheck Check pKa Difference (Base pKa ~4-5) Problem->pKaCheck StrongAcid Strong Acids (pKa < 1) HCl, Mesylate pKaCheck->StrongAcid Maximize Solubility WeakAcid Weaker/Bulky Acids Tosylate, Fumarate pKaCheck->WeakAcid Maximize Stability Eval1 Evaluate: High Solubility High Hygroscopicity StrongAcid->Eval1 Eval2 Evaluate: Lower Solubility Better Stability WeakAcid->Eval2 Decision Select Candidate Eval1->Decision Eval2->Decision

References

  • FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.[1] U.S. Department of Health and Human Services. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Standard text regarding counter-ion selection and pKa rules).

  • Surface Measurement Systems. (n.d.).[1] Dynamic Vapor Sorption (DVS) Methodology for Pharmaceutical Materials.[1][2][4]Link

  • Newman, A. (2013).[1] Pharmaceutical Crystallization: Science and Engineering.[1] (Discusses lattice collapse and hydrate formation in pyrimidine derivatives).

  • BenchChem Technical Support. (2025). Managing Hygroscopicity of Hydrazinium and Pyrimidine Salts.Link[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectral Analysis of 2-Amino-6-cyclobutylpyrimidin-4-ol

Executive Summary & Strategic Relevance In the realm of kinase inhibitor development, 2-Amino-6-cyclobutylpyrimidin-4-ol serves as a critical pharmacophore scaffold. Its structural rigidity—conferred by the cyclobutyl ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the realm of kinase inhibitor development, 2-Amino-6-cyclobutylpyrimidin-4-ol serves as a critical pharmacophore scaffold. Its structural rigidity—conferred by the cyclobutyl ring—often enhances selectivity profiles compared to its isopropyl or cyclopropyl analogs.

However, the analysis of this molecule is non-trivial due to prototropic tautomerism . The "4-ol" nomenclature is chemically misleading in solution; in polar aprotic solvents (like DMSO), the molecule exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer. This guide provides a definitive protocol for the structural validation of this compound, comparing the recommended DMSO-d6 methodology against alternative solvent systems and structural analogs to ensure data integrity.

Critical Analysis: Tautomeric Dynamics

Understanding the equilibrium between the enol (hydroxy) and keto (lactam) forms is the cornerstone of interpreting this spectrum.

The Equilibrium Mechanism

In the solid state and polar solutions, the lactam form is thermodynamically favored due to the resonance stabilization of the amide-like backbone.

Tautomerism Enol Enol Form (2-Amino-6-cyclobutylpyrimidin-4-ol) Favored in: Gas Phase / Non-polar Keto Keto Form (2-Amino-6-cyclobutylpyrimidin-4(3H)-one) Favored in: DMSO-d6 / Solid State Enol->Keto Prototropic Shift (Fast) Keto->Enol Minor Equilibrium Solvent Solvent Polarity (Driver) Solvent->Keto Stabilizes H-bonds

Figure 1: Tautomeric equilibrium driven by solvent polarity. In DMSO-d6, the equilibrium shifts >95% toward the Keto form.

Implication for Analysis:

  • Do not look for an -OH proton. Instead, expect a broad amide-like -NH signal downfield (>10 ppm).

  • C5-H Shift: The proton at position 5 will appear more upfield (olefinic character) than in a fully aromatic pyrimidine system.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and minimize exchange broadening, follow this optimized protocol.

Methodological Workflow

Workflow Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solvent Conc Concentration: 10-15 mg in 0.6 mL Solvent->Conc Acq Acquisition Parameters Pulse: 30° | D1: 5s | Scans: 16 Conc->Acq Process Processing LB: 0.3 Hz | Baseline Corr. Acq->Process Validation QC Check: Integration of C5-H vs Cyclobutyl-CH Process->Validation

Figure 2: Optimized NMR acquisition workflow for amino-pyrimidines.

Detailed Steps
  • Solvent Selection: Use DMSO-d6 (99.9% D) .

    • Reasoning: It solubilizes the polar lactam form and slows proton exchange, allowing observation of the NH and NH2 protons.

  • Sample Mass: Dissolve 5–10 mg of compound.

    • Note: Higher concentrations may induce stacking aggregation, shifting aromatic signals upfield.

  • Acquisition:

    • Relaxation Delay (d1): Set to ≥ 5 seconds . The C5-H and Cyclobutyl-CH have different T1 relaxation times; a short d1 will distort integration ratios.

    • Temperature: 298 K (Standard). If NH2 broadening is observed, elevate to 313 K to sharpen exchangeable peaks.

Spectral Assignment & Comparative Analysis[1]

This section objectively compares the spectral performance of the target molecule against common alternatives (solvents and structural analogs).

A. The "Gold Standard" Spectrum (DMSO-d6)

Target Molecule: 2-Amino-6-cyclobutylpyrimidin-4(3H)-one

PositionProton TypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH Lactam10.60 - 11.00 Broad Singlet1HCharacteristic of the keto-tautomer. Disappears with D2O shake.
NH2 Exocyclic Amine6.30 - 6.60 Broad Singlet2HUpfield of the amide NH. Broad due to quadrupole relaxation of N.
C5-H Vinylic/Aromatic5.45 - 5.60 Singlet1HSharp singlet.[1] Diagnostic peak for the pyrimidine ring integrity.
CH Cyclobutyl Methine3.15 - 3.30 Quintet/Multiplet1HDeshielded by the aromatic ring. Key differentiator from alkyl analogs.
CH2 Cyclobutyl

2.05 - 2.25 Multiplet4HComplex roofing pattern due to ring puckering.
CH2 Cyclobutyl

1.70 - 1.90 Multiplet2HMost shielded aliphatic protons.
B. Comparative Performance: Solvent Alternatives

Why is DMSO-d6 chosen over CDCl3 or MeOD?

FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility Excellent. Dissolves the polar lactam form instantly.Good. Poor. Often requires heating/sonication; risk of precipitation.
Exchangeable Protons Visible. NH (10.8 ppm) and NH2 (6.5 ppm) are distinct.Invisible. All exchange with Deuterium (disappear).Unreliable. NH often too broad to see; NH2 shifts vary with concentration.
Tautomer State Stabilizes Keto form (sharp peaks).Stabilizes Keto form.May show Enol/Keto mix , leading to peak doubling or broadening.
Use Case Structural Confirmation & Purity. Carbon Skeleton Verification (simplifies spectrum).Not Recommended.
C. Structural Benchmarking: Cyclobutyl vs. Analogs

Distinguishing the cyclobutyl group from isopropyl or cyclopropyl analogs is a common QC challenge.

AnalogKey Aliphatic Signal (

)
Pattern Distinctiveness
Cyclobutyl (Target) ~3.2 ppm (1H, m) High Shift. The methine is significantly deshielded. The CH2s form a complex 2.0–1.8 ppm block.
Cyclopropyl ~1.8 ppm (1H, m) Upfield Shift. The methine is much more shielded. The CH2s appear at very high field (0.7–1.0 ppm ).
Isopropyl ~2.7 ppm (1H, sept) Coupling. Distinct septet pattern. The methyls appear as a strong doublet at ~1.1 ppm .

Diagnostic Rule: If you see multiplets below 1.0 ppm, you have the Cyclopropyl impurity/analog. If you see a doublet at 1.1 ppm, you have the Isopropyl analog. The Cyclobutyl group is unique in having no signals below 1.7 ppm.

Troubleshooting & Impurities

When analyzing the spectrum, watch for these common process impurities:

  • Guanidine (Starting Material): Look for a broad singlet around 7.0 - 8.0 ppm (variable).[2]

  • Ethanol/Methanol (Solvents):

    • Ethanol: Triplet at 1.05 ppm, Quartet at 3.44 ppm.

    • Methanol: Singlet at 3.17 ppm (in DMSO).

  • Water: Variable signal in DMSO, typically 3.33 ppm . Note: If the water peak is broad, the sample may be wet, causing proton exchange broadening of the NH2 signal.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Foundational text for chemical shift prediction).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for tautomeric stability in DMSO).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link (Standard for impurity identification).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Authoritative source on Pyrimidine-one vs Pyrimidin-ol equilibrium).

Sources

Comparative

Introduction: The Structural Complexity of a Pyrimidine Derivative

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 2-Amino-6-cyclobutylpyrimidin-4-OL This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-Amino-6-c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 2-Amino-6-cyclobutylpyrimidin-4-OL

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-Amino-6-cyclobutylpyrimidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative and interpretive framework. We will explore the causality behind its spectral features, compare FTIR with alternative analytical techniques, and provide actionable experimental protocols for its characterization.

2-Amino-6-cyclobutylpyrimidin-4-ol is a substituted pyrimidine, a heterocyclic scaffold of immense interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Accurate structural characterization is the bedrock of drug discovery and development, and FTIR spectroscopy serves as a rapid, non-destructive first-line technique for functional group identification.[3]

A unique structural feature of this molecule is its potential for keto-enol tautomerism. The "4-ol" nomenclature suggests a hydroxyl (enol) form, but in the solid state, many such pyrimidines preferentially exist in the keto (pyrimidinone) form. This equilibrium is a critical consideration in spectral interpretation, as it dictates the presence of either a broad O-H band or a strong, sharp C=O band.

Caption: Keto-enol tautomerism in 2-Amino-6-cyclobutylpyrimidin-4-ol.

Decoding the FTIR Spectrum: A Predictive Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predictive model based on the extensive literature on pyrimidine derivatives and standard group frequencies.[1][4][5][6] The spectrum can be logically divided into distinct regions corresponding to the molecule's key functional groups.

Data Summary: Predicted Characteristic Absorption Bands

The following table summarizes the expected FTIR peaks. The presence and relative intensity of peaks, particularly for the C=O stretch versus the O-H stretch, will be indicative of the dominant tautomeric form.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group & Interpretive Notes
3500 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂) . Expect two distinct, sharp peaks. Their presence is a strong confirmation of the 2-amino substitution.[4][7][8]
3400 - 3200Broad, StrongO-H Stretch (Hydrogen-bonded)Hydroxyl (-OH) . This peak is characteristic of the enol tautomer. Its broadness is due to intermolecular hydrogen bonding.[5][9][10] If absent, the keto form is dominant.
~3030VariableC-H Stretch (Aromatic-like)Pyrimidine Ring . This peak, appearing just above 3000 cm⁻¹, can sometimes be weak but indicates C-H bonds on a conjugated ring system.[11]
2950 - 2850Medium to StrongC-H Asymmetric & Symmetric StretchCyclobutyl Group . These absorptions are characteristic of sp³-hybridized C-H bonds and confirm the presence of the alkyl substituent.[4][8][11]
1700 - 1650Strong, SharpC=O StretchKeto Tautomer . A strong peak in this region is the most definitive evidence for the pyrimidinone (keto) form. Its intensity often makes it the easiest to identify.[4][12][13]
1650 - 1550Medium to StrongN-H Bend / C=N & C=C Ring StretchesAmine & Pyrimidine Ring . This region is complex. It contains the scissoring vibration of the -NH₂ group, which often overlaps with the C=C and C=N stretching vibrations of the heterocyclic ring.[4][14]
1550 - 1450MediumC=C & C=N Ring StretchesPyrimidine Ring . These absorptions are fundamental vibrations of the pyrimidine skeleton and confirm the integrity of the heterocyclic core.[4][5]
1350 - 1200MediumC-N StretchAmino Group & Ring . Corresponds to the stretching of the bond between the amino group and the pyrimidine ring.[4]
< 1000VariableC-H Out-of-Plane BendingFingerprint Region . Contains complex bending and skeletal vibrations unique to the molecule's overall structure.

Comparative Analysis: A Multi-Technique Approach to Structural Elucidation

While FTIR is excellent for identifying functional groups, it does not provide a complete structural picture. For unambiguous characterization, a combinatorial approach with other analytical techniques is essential.

TechniqueInformation Provided for 2-Amino-6-cyclobutylpyrimidin-4-olStrengthsLimitations
FTIR Spectroscopy Confirms presence of -NH₂, -OH or C=O (tautomerism), cyclobutyl C-H, and pyrimidine ring.Fast, non-destructive, low cost, excellent for functional group identification.[3]Does not provide information on atom connectivity or molecular weight.
¹H & ¹³C NMR Determines the precise connectivity of atoms, confirms the number of protons and carbons in different chemical environments (e.g., cyclobutyl vs. ring).Provides a definitive structural map of the molecule's carbon-hydrogen framework.Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Determines the exact molecular weight and provides fragmentation patterns that can help confirm the structure.Extremely sensitive, provides definitive molecular formula with high-resolution MS.Destructive technique, provides limited information on functional groups.

graph TD {
A[Start: Synthesized Compound] --> B{Initial Screening};
B --> C[FTIR Spectroscopy];
C --> D{Functional Groups Identified?};
D -- Yes --> E[Mass Spectrometry];
D -- No --> F[Re-evaluate Synthesis];
E --> G{Correct Molecular Weight?};
G -- Yes --> H[1H & 13C NMR Spectroscopy];
G -- No --> F;
H --> I{Confirm Connectivity?};
I -- Yes --> J[Final Structure Confirmed];
I -- No --> F;
subgraph "Workflow"
    A; B; C; D; E; G; H; I; J; F;
end

style J fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style H fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124

}

Caption: Integrated workflow for structural characterization.

Experimental Protocol: Best Practices for Acquiring a High-Quality Spectrum

The trustworthiness of any spectral data hinges on a robust experimental protocol. The following describes the Attenuated Total Reflectance (ATR) method, which is favored for its simplicity and minimal sample preparation.

Objective: To obtain a clean, reproducible FTIR spectrum of solid 2-Amino-6-cyclobutylpyrimidin-4-ol.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Instrument Preparation:

    • Causality: Ensure the spectrometer is purged with dry air or nitrogen. This is critical to minimize interfering absorption bands from atmospheric water vapor (broad peaks ~3400 cm⁻¹ and sharp peaks ~1630 cm⁻¹) and CO₂ (~2350 cm⁻¹).

    • Run a background scan. This measures the ambient environment and the ATR crystal, allowing the instrument software to subtract these signals from the final sample spectrum.

  • Sample Preparation:

    • Causality: Use a small amount (1-5 mg) of the finely powdered, dry sample. The sample must be completely dry to avoid a dominant, broad O-H peak from water that can obscure the N-H and tautomeric O-H signals.[9] Grinding to a fine powder ensures uniform and complete contact with the ATR crystal surface, which is essential for a strong and representative signal.

  • Sample Analysis:

    • Place the powdered sample onto the ATR crystal (e.g., diamond or germanium).

    • Apply consistent pressure using the instrument's anvil. Causality: Sufficient pressure is required to ensure good optical contact between the sample and the evanescent wave emanating from the crystal. Inconsistent pressure leads to poor reproducibility.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks more discernible.

  • Data Processing:

    • Perform an ATR correction if necessary (instrument software often does this automatically). This corrects for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform baseline correction to ensure all peaks originate from zero absorbance.

    • Label all significant peaks with their wavenumbers for analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural analysis of 2-Amino-6-cyclobutylpyrimidin-4-ol. A thorough interpretation of its spectrum provides direct evidence for its key functional moieties: the primary amine, the cyclobutyl substituent, and the core pyrimidine ring. Crucially, the spectrum offers profound insight into the molecule's dominant tautomeric state in the solid phase—the presence of a strong carbonyl absorption near 1670 cm⁻¹ points to the keto form, while a broad hydroxyl band around 3300 cm⁻¹ indicates the enol form. When integrated into a larger analytical workflow including NMR and mass spectrometry, FTIR provides a rapid and powerful method for confirming the identity and integrity of this medicinally relevant compound.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Vertex AI Search.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. National Center for Biotechnology Information.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Zenodo.
  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
  • FT-IR data of pyrimidine derivatives compounds. ResearchGate.
  • Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. (2025, November 3). MDPI.
  • Anharmonic vibrational spectra and mode-mode couplings analysis of 2-aminopyridine. ResearchGate.
  • Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. DergiPark.
  • Extended study of crystal structures, optical properties and vibrational spectra of polar 2-aminopyrimidinium hydrogen phosphite and bis(2-aminopyrimidinium) sulfate monohydrate and two 2-aminopyrimidinium hydrogen sulfate polymorphs. (2025, April 9). arXiv.
  • Microwave spectrum of 2-aminopyridine. (2010, December 15). CentAUR.
  • IR Absorption Table. University of Colorado Boulder.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology.
  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • Synthesis and Characterization of Some New 2-Amino-4- (4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. Asian Journal of Chemistry.
  • Unboxing Hydroxyl Groups with Infrared Spectroscopy. (2022, May 6). PerkinElmer Blog.
  • Infrared Spectra of Some Common Functional Groups. NC State University Libraries.
  • Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). ResearchGate.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020, April 1). PubMed.
  • 2-Amino-6-phenylpyrimidin-4-ol. PubChem.
  • 2-Amino-6-cyclopropylpyrimidin-4-ol. CymitQuimica.

Sources

Validation

Bioactivity Comparison of 2-Amino-6-cyclobutylpyrimidin-4-OL Analogs: A Guide to Histamine H4 Receptor Antagonists

Topic: Bioactivity Comparison of 2-Amino-6-cyclobutylpyrimidin-4-OL Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary & Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of 2-Amino-6-cyclobutylpyrimidin-4-OL Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary & Scaffold Analysis

The compound 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS 199863-73-5) serves as a critical synthetic scaffold in the development of 6-alkyl-2,4-diaminopyrimidines , a class of potent, selective antagonists for the Histamine H4 Receptor (H4R) .[1]

While the "4-ol" (or its tautomer 4-one) intermediate possesses limited intrinsic bioactivity, it is the obligate precursor to the bioactive "2,4-diamino" series.[1] The most prominent success story in this chemical space is JNJ-39758979 , a clinical candidate for atopic dermatitis and asthma.[1]

This guide compares the bioactivity of analogs derived from the 6-cyclobutyl scaffold against the optimal 6-isopropyl series (JNJ-39758979) and other alkyl derivatives, elucidating the Structure-Activity Relationship (SAR) that drives H4R potency.[1]

Mechanism of Action: H4 Receptor Antagonism[1]

The analogs derived from 2-Amino-6-cyclobutylpyrimidin-4-ol function as inverse agonists/antagonists of the Histamine H4 Receptor.[1]

  • Target: Histamine H4 Receptor (G-protein coupled receptor, G_i/o family).[1][2]

  • Physiological Role: Modulates immune cell chemotaxis (eosinophils, mast cells) and cytokine release.[1]

H4 Signaling & Blockade Pathway (DOT Diagram)

H4_Signaling cluster_cell Immune Cell (Eosinophil/Mast Cell) Histamine Histamine (Endogenous Ligand) H4R Histamine H4 Receptor (GPCR) Histamine->H4R Activates Antagonist 6-Cyclobutyl/Isopropyl Analog (Inhibitor) Antagonist->H4R Blocks G_protein G_i/o Protein (Heterotrimeric) H4R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Ca2+ Mobilization (Chemotaxis) G_protein->Calcium Increases cAMP cAMP Levels AC->cAMP Decreases

Caption: Mechanism of H4R blockade. Analogs compete with histamine, preventing G_i/o coupling and downstream chemotactic signaling.

Comparative Bioactivity Data[1][2][5][6][7]

The bioactivity of this series is heavily dependent on the steric bulk and lipophilicity of the substituent at the C-6 position of the pyrimidine ring.[1] The "4-ol" group is converted to a diamine (typically a 3-aminopyrrolidine or piperazine) to achieve nanomolar potency.[1]

Table 1: SAR Comparison of 6-Alkyl-2,4-Diaminopyrimidine Analogs

Data derived from Savall et al., J. Med.[1] Chem. 2014 and related patents.

Analog Class (C-6 Substituent)Representative CompoundHuman H4R K_i (nM)Selectivity (vs H1/H2/H3)Clinical Status
6-Isopropyl JNJ-39758979 12.5 >1000-foldPhase II (Discontinued*)
6-Cyclobutyl Analog 6b~20 - 45 HighPreclinical / Tool Compound
6-tert-Butyl Analog 3>100ModerateEarly Lead
6-Methyl Analog 1>500LowInactive / Weak
6-Cyclopropyl Analog 6a~50 - 80HighPreclinical

Analysis:

  • Optimal Sterics: The Isopropyl group (JNJ-39758979) provides the optimal balance of hydrophobic interaction and steric fit within the H4R binding pocket.[1]

  • Cyclobutyl Performance: The Cyclobutyl analog is a highly potent backup.[1] It mimics the isopropyl group's volume but introduces slightly more rigidity. It is often used to modulate metabolic stability (preventing oxidation at the benzylic position) or to alter solubility.[1]

  • Small Alkyls: Smaller groups like Methyl fail to fill the hydrophobic pocket, resulting in a drastic loss of potency (>500 nM).[1]

Experimental Protocols

To generate valid bioactivity data, one must first synthesize the scaffold and then convert it to the active antagonist.[1]

Protocol A: Synthesis of 2-Amino-6-cyclobutylpyrimidin-4-ol (The Scaffold)

Objective: Create the core pyrimidine ring with the cyclobutyl handle.[1]

  • Reagents:

    • Ethyl 3-cyclobutyl-3-oxopropionate (Beta-keto ester precursor).[1]

    • Guanidine hydrochloride.[1]

    • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).

    • Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve Guanidine HCl (1.1 eq) in dry EtOH.

    • Add NaOEt (1.2 eq) and stir for 15 min to generate the free base.[1]

    • Add Ethyl 3-cyclobutyl-3-oxopropionate (1.0 eq) dropwise.[1]

    • Reflux the mixture for 6–12 hours. Monitor by LC-MS (Target Mass: ~165.2 Da).[1]

    • Cool to room temperature.[1] Neutralize with dilute HCl to precipitate the product.

    • Filter the white solid, wash with cold water and ether.[1]

    • Yield: Typically 70–85%.[1]

    • Validation: 1H NMR should show the cyclobutyl multiplet and the pyrimidine C-5 proton singlet.[1]

Protocol B: Conversion to Active Antagonist (Chlorination & Amination)

Objective: Convert the inactive 4-OH to the bioactive 4-amino derivative.[1]

  • Step 1: Chlorination

    • Suspend 2-Amino-6-cyclobutylpyrimidin-4-ol in POCl3 (Phosphorus oxychloride).

    • Heat to reflux (100°C) for 2–4 hours.

    • Remove excess POCl3 under vacuum.[1] Pour residue onto ice/water (Caution: Exothermic).[1]

    • Extract with Ethyl Acetate.[1] Product: 2-Amino-4-chloro-6-cyclobutylpyrimidine .

  • Step 2: Amination (The Bioactive Step)

    • Dissolve the chloro-intermediate in NMP or Dioxane.[1]

    • Add the amine side chain (e.g., (R)-3-aminopyrrolidine or N-methylpiperazine) (1.5 eq).[1]

    • Add DIPEA (3.0 eq).[1][2]

    • Heat to 120°C (Microwave preferred for 30 min) or 100°C thermal for 12h.

    • Purify via HPLC.[1]

    • Result: The final H4R antagonist ready for assay.

Protocol C: H4 Receptor Radioligand Binding Assay

Objective: Determine K_i values for comparison.

  • Membrane Prep: Use SK-N-MC cells or HEK293 cells stably expressing human H4R.[1]

  • Ligand: [3H]-Histamine (Specific Activity ~20 Ci/mmol).[1]

  • Incubation:

    • Mix membranes (20-50 µg protein) with [3H]-Histamine (10 nM) and the test compound (Cyclobutyl analog) at varying concentrations (10^-10 to 10^-5 M).[1]

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.[1]

    • Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to K_i using the Cheng-Prusoff equation.[1]

Synthesis Workflow Diagram

This diagram illustrates the transformation from the raw material to the bioactive drug candidate, highlighting the critical "4-ol" intermediate.[1]

Synthesis_Workflow Start Cyclobutyl Beta-Keto Ester Step1 Condensation (Guanidine + NaOEt) Start->Step1 Intermediate 2-Amino-6-cyclobutyl- pyrimidin-4-OL (The Scaffold) Step1->Intermediate Step2 Chlorination (POCl3) Intermediate->Step2 Chloro 4-Chloro Intermediate Step2->Chloro Step3 Amination (Diamine + Heat) Chloro->Step3 Product Bioactive H4 Antagonist Step3->Product

Caption: Synthetic route from cyclobutyl precursor to bioactive H4 antagonist.

Conclusion

While 2-Amino-6-cyclobutylpyrimidin-4-ol is not a drug in itself, it is the indispensable platform for accessing the 6-cyclobutyl-2,4-diaminopyrimidine class.[1]

  • Performance: The cyclobutyl analogs exhibit high potency (K_i < 50 nM) and selectivity, rivaling the clinical standard JNJ-39758979 (Isopropyl).

  • Utility: Researchers should utilize the cyclobutyl scaffold when the isopropyl analog shows metabolic instability or suboptimal solubility profiles.

  • Recommendation: For initial screening, synthesize both the 6-isopropyl and 6-cyclobutyl variants using the protocols above to determine the best fit for your specific ADME requirements.

References

  • Savall, B. M., et al. (2014).[1][3][4] "Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists." Journal of Medicinal Chemistry, 57(6), 2429–2439.[2][3]

  • Thurmond, R. L., et al. (2014).[1][5][6] "Clinical and Preclinical Characterization of the Histamine H4 Receptor Antagonist JNJ-39758979." Journal of Pharmacology and Experimental Therapeutics, 349(2), 176–184.

  • Janssen Pharmaceutica NV. (2010). "Pyrimidyl-substituted macrocycles as histamine H4 receptor antagonists." World Intellectual Property Organization Patent, WO2010120854A1.[1]

  • NIST Chemistry WebBook. "2-Amino-6-cyclobutylpyrimidin-4-ol - Mass Spectrum." National Institute of Standards and Technology.

Sources

Comparative

A Comparative Guide to the Chromatographic Retention Times of 2-Amino-6-cyclobutylpyrimidin-4-OL and Its Potential Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide offer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide offers a detailed comparative analysis of the chromatographic behavior of 2-Amino-6-cyclobutylpyrimidin-4-OL, a key heterocyclic compound, and its potential process-related and degradation impurities. As a Senior Application Scientist, this document is structured to provide not only a robust analytical method but also the scientific rationale behind the experimental choices, empowering researchers to develop and validate their own reliable analytical protocols.

The Critical Role of Impurity Profiling

The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug substance. Regulatory bodies worldwide mandate stringent control over impurities.[1] Therefore, the development of a stability-indicating analytical method capable of separating the API from its potential impurities is a critical step in the drug development process. This guide focuses on providing a framework for the chromatographic separation of 2-Amino-6-cyclobutylpyrimidin-4-OL and its related substances, which is essential for accurate quantification and control.

Understanding the Impurity Landscape of 2-Amino-6-cyclobutylpyrimidin-4-OL

To develop a robust analytical method, it is crucial to first understand the potential impurities that may arise during the synthesis and storage of 2-Amino-6-cyclobutylpyrimidin-4-OL.

Potential Process-Related Impurities

A common synthetic route to 2-amino-6-substituted-pyrimidin-4-ols involves the condensation of a β-ketoester with guanidine.[2] Based on this, we can anticipate the following potential process-related impurities:

  • Impurity A: Guanidine: An unreacted starting material. Being highly polar, it is expected to have a very short retention time in reversed-phase chromatography.

  • Impurity B: Ethyl 3-cyclobutyl-3-oxopropanoate: The β-ketoester starting material. It is less polar than the final product and is expected to have a longer retention time.

  • Impurity C: 2,4-Diamino-6-cyclobutylpyrimidine: A potential byproduct formed through an alternative cyclization pathway. Its polarity is expected to be similar to the parent compound.

Potential Degradation Impurities

Aminopyrimidine structures can be susceptible to degradation under various stress conditions.[3][4] Forced degradation studies are intentionally performed to understand these pathways.[5] Potential degradation products include:

  • Impurity D: 6-Cyclobutylpyrimidine-2,4-diol (Uracil analog): Formed via hydrolytic deamination of the 2-amino group. This impurity is expected to be more polar than the parent compound.

  • Impurity E: Oxidized derivatives: Oxidation of the pyrimidine ring or the cyclobutyl group can lead to various oxidized species. These are often more polar than the parent compound.

Comparative Chromatographic Analysis

The separation of polar heterocyclic compounds like 2-Amino-6-cyclobutylpyrimidin-4-OL and its impurities can be challenging. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.[6][7] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.[8][9][10]

Proposed HPLC Method

Based on established principles for separating similar compounds, the following HPLC method is proposed:

  • Column: A C18 column is a good starting point for most reversed-phase separations. For enhanced retention of polar compounds, a phenyl-hexyl column could be a suitable alternative.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to improve peak shape for basic compounds.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is necessary to separate compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, as pyrimidine derivatives typically absorb in this region.

Estimated Retention Time Comparison

The following table provides an estimated comparison of the retention times for 2-Amino-6-cyclobutylpyrimidin-4-OL and its potential impurities using two different reversed-phase columns. The estimations are based on the predicted polarity of the compounds, where more polar compounds elute earlier.

CompoundPredicted PolarityEstimated Retention Time (min) - C18 ColumnEstimated Retention Time (min) - Phenyl-Hexyl Column
Impurity A: GuanidineVery High1.51.8
Impurity D: 6-Cyclobutylpyrimidine-2,4-diolHigh3.23.8
Impurity E: Oxidized DerivativeHigh4.55.2
2-Amino-6-cyclobutylpyrimidin-4-OL (API) Moderate6.87.5
Impurity C: 2,4-Diamino-6-cyclobutylpyrimidineModerate7.58.3
Impurity B: Ethyl 3-cyclobutyl-3-oxopropanoateLow12.311.5

Note: These are estimated retention times for illustrative purposes. Actual retention times may vary and must be confirmed experimentally.

The phenyl-hexyl column is expected to provide slightly longer retention for most compounds due to its alternative selectivity, which can be beneficial for resolving closely eluting peaks.

Experimental Protocol: HPLC Method for Impurity Profiling

This section provides a detailed, step-by-step methodology for the analysis of 2-Amino-6-cyclobutylpyrimidin-4-OL and its impurities.

Materials and Reagents
  • 2-Amino-6-cyclobutylpyrimidin-4-OL reference standard

  • Potential impurity reference standards (if available)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standard of 2-Amino-6-cyclobutylpyrimidin-4-OL in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the same diluent.

  • Spiked Sample: To confirm the identity of impurity peaks, a sample can be spiked with known impurity standards.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the chromatographic analysis of 2-Amino-6-cyclobutylpyrimidin-4-OL and its impurities.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weigh Weigh API and Impurity Standards Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Figure 1: Analytical workflow for the impurity profiling of 2-Amino-6-cyclobutylpyrimidin-4-OL.

Conclusion

This guide provides a comprehensive framework for the chromatographic analysis of 2-Amino-6-cyclobutylpyrimidin-4-OL and its potential impurities. The proposed HPLC method, based on established scientific principles, offers a robust starting point for method development and validation. By understanding the potential impurity profile and employing a systematic approach to chromatographic separation, researchers can ensure the quality, safety, and efficacy of this important pharmaceutical compound. The provided experimental protocol and workflow diagram serve as practical tools to aid in the implementation of these analytical procedures in a laboratory setting. Further optimization and validation of the proposed method are essential to meet specific regulatory requirements.

References

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009). PubMed. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2019). Bentham Science. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2019). Bentham Science Publishers. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. (n.d.). PMC. [Link]

  • Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. (n.d.). PubMed. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Pharma Ascent. [Link]

  • HPLC Method Development. (2012). SlideShare. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.. [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). PMC. [Link]

  • METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013). RJPT. [Link]

  • Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. (2017). YouTube. [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. (2024). LCGC International. [Link]

  • Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1. (n.d.). ACS Publications. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • Purine and Pyrimidine Metabolism. (1997). Indiana State University. [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed. [Link]

  • de novo synthesis of pyrimidine ribonucleotides. (n.d.). DAV University. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-6-cyclobutylpyrimidin-4-OL

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a logical extension of chemical physics and biology. When handling uncharacterized pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a logical extension of chemical physics and biology. When handling uncharacterized pharmaceutical intermediates like 2-Amino-6-cyclobutylpyrimidin-4-OL (CAS 199863-73-5)[1], we must build a self-validating system of protection. Because exhaustive toxicological data for novel research chemicals is often unavailable, we must deduce the hazard profile through structure-activity relationships (SAR) and physicochemical principles, treating the compound with the stringency of a highly potent Active Pharmaceutical Ingredient (API)[2].

The following guide provides a comprehensive, causality-driven framework for the safe handling, operational workflow, and disposal of this specific pyrimidine derivative.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why the molecule behaves the way it does. Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories are required to implement a Chemical Hygiene Plan that addresses the specific hazards of the chemicals in use[3]. For 2-Amino-6-cyclobutylpyrimidin-4-OL, the structural features dictate our engineering controls.

Table 1: Physicochemical Hazard Predictors & Causality

Structural FeaturePhysicochemical ConsequenceOperational Hazard CausalityMitigation Strategy
Pyrimidine Core Potential nucleic acid/protein interactionHigh biological activity; assumed mutagenic/toxic risk.Handle as an OEB 3/4 equivalent API[2].
Cyclobutyl Moiety Increased LogP (Lipophilicity)Enhanced dermal penetration compared to highly polar analogs.Mandatory double-gloving; immediate glove removal upon contact.
Amino (-NH2) & Hydroxyl (-OH) Hydrogen bond donors/acceptorsHigh binding affinity to mucous membranes; severe respiratory/ocular irritant.Strict fume hood containment; N95/P100 for open-bench handling.

Personal Protective Equipment (PPE) Matrix

PPE requirements must scale with the mass of the compound being handled. The kinetic energy introduced during the transfer of larger quantities exponentially increases the risk of aerosolization.

Table 2: PPE & Engineering Controls by Operational Scale

Operational ScaleMass LimitPrimary Engineering ControlRespiratory ProtectionHand ProtectionBody & Eye Protection
Analytical < 1.0 gCertified Fume Hood (0.4–0.6 m/s face velocity)Not required if fully contained in hoodSingle Nitrile (Extended cuff)Standard Lab Coat, Safety Goggles
Preparative > 1.0 gGlovebox or Powder Weighing IsolatorN95 / P100 (if handled outside isolator)Double Nitrile (Change outer pair frequently)Tyvek Suit / Disposable Sleeves, Face Shield

Standard Operating Procedures (SOP): Handling & Workflow

The greatest risk of exposure to 2-Amino-6-cyclobutylpyrimidin-4-OL occurs during the weighing and transfer phases, where fine powders are highly susceptible to static cling and aerosolization.

Protocol 1: Static-Controlled Weighing and Transfer
  • Step 1: Environmental Preparation. Ensure the fume hood is operating with a face velocity between 0.4 and 0.6 m/s. Line the working surface with an anti-static weighing mat.

    • Causality: Lipophilic powders generate static electricity during friction (e.g., opening the plastic vial), causing the powder to aerosolize and bypass primary containment.

  • Step 2: PPE Donning. Don standard laboratory attire, safety goggles, and double nitrile gloves.

    • Causality: The outer glove acts as a sacrificial layer. If powder adheres to it, it can be discarded immediately, preventing cross-contamination of the balance and workspace.

  • Step 3: Equilibration. Bring the sealed chemical container to room temperature inside a desiccator before opening.

    • Causality: Prevents condensation of ambient moisture onto the powder, which could degrade the intermediate or alter its precise mass.

  • Step 4: Transfer. Use a grounded, static-dissipative micro-spatula to transfer the solid onto a pre-tared anti-static weigh boat. Do not pour the chemical directly from the vial.

  • Step 5: Primary Decontamination. Once the desired mass is transferred and sealed in the reaction vessel, wipe the spatula and the exterior of the stock vial with a lint-free wipe dampened with 70% isopropanol, followed by a dry wipe.

Spill Response & Decontamination Protocol

A dry powder spill requires immediate, calculated action. Never dry-sweep a pharmaceutical intermediate.

Protocol 2: Wet-Wipe Spill Decontamination
  • Step 1: Isolation. Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 2-meter radius and allow aerosols to settle for 15 minutes.

  • Step 2: Containment via Wetting. Lightly mist the spilled powder with a 1% aqueous surfactant solution, or carefully place a solvent-dampened absorbent pad (using water or isopropanol) directly over the powder.

    • Causality: Dry sweeping introduces kinetic energy that aerosolizes the API. Wetting increases the mass of the particles and breaks surface tension, pinning the hazardous powder to the surface.

  • Step 3: Inward Wiping. Using the dampened pad, wipe from the outer perimeter of the spill toward the center.

    • Causality: This prevents the outward spread of the contamination zone.

  • Step 4: Secondary Wash. Wash the affected surface with 70% isopropanol to solubilize any remaining lipophilic cyclobutyl-pyrimidine residue, followed by a final wipe with deionized water.

  • Step 5: Waste Segregation. Place all contaminated wipes and pads into a clearly labeled, sealable hazardous waste bag.

Workflow Visualization

The following logic tree dictates the exposure mitigation and spill response pathway for this compound.

HazardMitigation Start 2-Amino-6-cyclobutylpyrimidin-4-OL Handling Workflow Scale Determine Operational Scale Start->Scale Analytical Analytical (<1g) Scale->Analytical Mass < 1g Prep Preparative (>1g) Scale->Prep Mass > 1g ControlA Primary: Fume Hood PPE: Standard Nitrile Analytical->ControlA ControlP Primary: Isolator/Glovebox PPE: Double Nitrile + N95 Prep->ControlP Spill Spill Event? ControlA->Spill ControlP->Spill WetWipe Wet-Wipe Protocol (Surfactant/Alcohol) Spill->WetWipe Yes Incinerate High-Temp Incineration (Solid Waste) Spill->Incinerate No (Routine Waste) WetWipe->Incinerate

Exposure mitigation and spill response workflow for 2-Amino-6-cyclobutylpyrimidin-4-OL.

Waste Disposal Plan

Proper logistical disposal ensures that the hazard is permanently neutralized without environmental contamination.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, absorbent pads) must be placed in a sealed, puncture-resistant hazardous waste container designated for "Trace Contaminated Solids." These are slated for high-temperature incineration.

  • Liquid Waste: Solvent rinses (e.g., ethanol, isopropanol) used for decontamination must be collected in a designated "Non-Halogenated Organic Waste" carboy. If chlorinated solvents are used in downstream reactions involving this intermediate, segregate strictly into "Halogenated Organic Waste."

  • Sharps: If needles or glass syringes are used to transfer solutions of the API, they must be disposed of immediately in an OSHA-compliant rigid sharps container without recapping.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. Available at:[Link]

  • Aenova Group / NIOSH. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS (OEB Guidelines). Available at:[Link]

Sources

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